5-bromo-6-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHHVSZEBVWTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609786 | |
| Record name | 5-Bromo-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116106-16-2 | |
| Record name | 5-Bromo-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers in the effective preparation of this compound.
Synthetic Pathway Overview
The most direct and widely established method for the synthesis of this compound involves a two-step process. The synthesis commences with the preparation of the key intermediate, 4-bromo-5-methyl-1,2-phenylenediamine, followed by a cyclization reaction with formic acid to yield the final benzimidazole product.
The overall synthetic scheme is as follows:
Figure 1: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | Reference |
| 4-bromo-5-methyl-1,2-phenylenediamine | C₇H₉BrN₂ | 201.06 | Solid | 98% | |
| Formic Acid | CH₂O₂ | 46.03 | Liquid | ≥95% | - |
| This compound | C₈H₇BrN₂ | 211.06 | Solid | - | - |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 4-bromo-5-methyl-1,2-phenylenediamine
While 4-bromo-5-methyl-1,2-phenylenediamine is commercially available[1], a general procedure for its synthesis, adapted from the synthesis of 4-bromo-o-phenylenediamine, is provided below.[2][3][4] This method involves the protection of the amino groups, followed by bromination and deprotection.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid
-
Bromine or N-Bromosuccinimide (NBS)
-
Sodium hydroxide
-
Methanol
-
Water
Procedure:
-
Acetylation (Protection): In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid. Cool the mixture in an ice bath and slowly add acetic anhydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Bromination: To the resulting solution of the diacetylated intermediate, slowly add a solution of bromine in glacial acetic acid or N-Bromosuccinimide portion-wise, maintaining the temperature below 20°C. Stir the reaction mixture at room temperature for several hours.
-
Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration, wash with water, and dry. This crude product is the brominated diacetylated intermediate.
-
Hydrolysis (Deprotection): Suspend the crude brominated intermediate in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Final Work-up and Purification: Cool the reaction mixture and add water. The product may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. The crude 4-bromo-5-methyl-1,2-phenylenediamine can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Synthesis of this compound
This step involves the cyclization of 4-bromo-5-methyl-1,2-phenylenediamine with formic acid.[5][6][7]
Materials:
-
4-bromo-5-methyl-1,2-phenylenediamine
-
Formic acid (90% or higher)
-
Sodium bicarbonate solution (saturated)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-5-methyl-1,2-phenylenediamine. To this, add an excess of formic acid.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts. Dry the product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of the target compound.
Figure 2: Experimental workflow for the cyclization step.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety procedures should be followed at all times.
References
- 1. 102169-44-8 Cas No. | 4-Bromo-5-methylbenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijariie.com [ijariie.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-bromo-6-methyl-1H-benzo[d]imidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages empirical data from structurally similar benzimidazole derivatives to provide reliable estimations. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters and visualizes a general synthetic and purification workflow.
Core Physicochemical Properties
This compound is a halogenated and alkyl-substituted benzimidazole derivative. Its chemical structure consists of a fused benzene and imidazole ring system, with a bromine atom at the 5-position and a methyl group at the 6-position. These substitutions significantly influence its electronic properties, lipophilicity, and crystal packing, thereby affecting its solubility, melting point, and acidity.
Molecular Structure:
-
Chemical Formula: C₈H₇BrN₂
-
Molecular Weight: 211.06 g/mol [1]
-
Appearance: Expected to be a solid at room temperature.[1]
Quantitative Data Summary
| Property | 5-bromo-1H-benzo[d]imidazole | 6-bromo-1H-benzimidazole | 5-methyl-1H-benzimidazole | This compound (Estimated) |
| Melting Point (°C) | 129 - 132[1] | 130 - 134[2][3] | 114 - 117[4] | The combined electron-withdrawing effect of the bromine and the methyl group's influence on crystal packing would likely result in a melting point higher than the individual substituted analogs, estimated to be in the range of 140-160°C. |
| Solubility | Soluble in Methanol[5] | The hydrochloride salt is highly soluble in water.[6] | Soluble in Chloroform (25 mg/mL) | Expected to have low aqueous solubility but should be soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] |
| pKa | 11.19 ± 0.30 (Predicted)[5] | No data available | No data available | The pKa of the benzimidazole proton (N-H) is influenced by substituents on the benzene ring. The electron-withdrawing bromine atom is expected to increase the acidity (lower the pKa) compared to unsubstituted benzimidazole (pKa ≈ 5.4 for the conjugate acid).[7] The methyl group, being weakly electron-donating, would have a smaller, opposing effect. Therefore, the pKa is anticipated to be slightly lower than that of unsubstituted benzimidazole. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of benzimidazole derivatives are provided below. These protocols can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.[8][9]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Materials: An excess amount of the solid compound, the chosen solvent (e.g., water, buffer, organic solvent), and a constant temperature shaker bath.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
The vials are placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After the incubation period, the samples are allowed to stand to allow the excess solid to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
The concentration of the compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Quantification:
-
A standard calibration curve is generated using solutions of the compound of known concentrations.
-
The concentration of the filtered sample is determined by comparing its analytical response to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration:
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precise burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.
-
Mandatory Visualizations
General Synthesis and Purification Workflow for Benzimidazole Derivatives
The following diagram illustrates a common experimental workflow for the synthesis and purification of substituted benzimidazoles, which would be applicable for the preparation of this compound.
Caption: A generalized workflow for the synthesis and purification of benzimidazole derivatives.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijpsm.com [ijpsm.com]
- 5. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 6. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 7. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Elucidation of the Molecular Structure: A Technical Guide to 5-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-bromo-6-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a predictive approach based on established principles of organic chemistry and spectroscopic analysis of analogous compounds.
Proposed Synthesis
A plausible and commonly employed method for the synthesis of substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, this compound, a logical synthetic route involves the reaction of 4-bromo-5-methylbenzene-1,2-diamine with formic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of 4-bromo-5-methylbenzene-1,2-diamine (1 equivalent) and formic acid (excess, acting as both reactant and solvent) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 100-110 °C) for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-cold water. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Spectrometric Analysis
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic effects of the bromine and methyl substituents.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Predicted NMR Data
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~12.5 | Singlet | N-H (imidazole) | ~143 |
| ~8.1 | Singlet | H-2 | ~138 |
| ~7.7 | Singlet | H-4 | ~135 |
| ~7.4 | Singlet | H-7 | ~132 |
| ~2.4 | Singlet | -CH₃ | ~125 |
| ~118 | |||
| ~115 | |||
| ~20 |
Note: Predicted chemical shifts are in ppm relative to TMS in a solvent like DMSO-d₆.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data
| Technique | Predicted m/z Value | Assignment |
| HRMS (ESI+) | [M+H]⁺ for C₈H₇⁷⁹BrN₂ | ~210.98 |
| [M+H]⁺ for C₈H₇⁸¹BrN₂ | ~212.98 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | N-H stretch (imidazole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1620-1580 | Medium | C=N and C=C stretch (imidazole and benzene rings) |
| ~1450 | Medium | C-H bend (methyl) |
| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |
| ~600-500 | Medium | C-Br stretch |
Workflow for Structure Elucidation
The logical flow for the synthesis and structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation.
This comprehensive approach, combining a well-established synthetic protocol with a suite of powerful analytical techniques, provides a robust framework for the successful synthesis and unequivocal structure determination of this compound. The predictive data presented in this guide serves as a valuable reference for researchers undertaking the synthesis and characterization of this and related benzimidazole derivatives.
Technical Guide to the Spectroscopic Characterization of 5-bromo-6-methyl-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The targeted compound, 5-bromo-6-methyl-1H-benzo[d]imidazole, possesses a substitution pattern that is of interest in medicinal chemistry for its potential to modulate biological activity. This guide provides an in-depth overview of the expected spectroscopic characteristics (NMR, IR, MS) of this molecule and the standard methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectroscopic behaviors of analogous compounds such as 5-methyl-1H-benzo[d]imidazole, 5-chloro-1H-benzo[d]imidazole, and other substituted benzimidazoles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | Singlet (broad) | 1H | N-H (imidazole) |
| ~8.1 | Singlet | 1H | H-2 (imidazole) |
| ~7.7 | Singlet | 1H | H-4 |
| ~7.5 | Singlet | 1H | H-7 |
| ~2.4 | Singlet | 3H | -CH₃ |
Note: The solvent is assumed to be DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-2 |
| ~135 | C-7a |
| ~133 | C-3a |
| ~130 | C-6 |
| ~125 | C-4 |
| ~118 | C-5 |
| ~115 | C-7 |
| ~20 | -CH₃ |
Note: The solvent is assumed to be DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3100-3000 | Medium | N-H | Stretching |
| 2950-2850 | Medium | C-H (methyl) | Stretching |
| 1620-1600 | Medium | C=N | Stretching |
| 1480-1450 | Strong | C=C (aromatic) | Stretching |
| ~1050 | Strong | C-Br | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 131 | Medium | [M - Br]⁺ |
| 104 | Medium | [M - Br - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively.[1][2] The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing.
IR Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometric data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe. The ionization energy would be set to 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel benzimidazole derivative.
Caption: Workflow for the synthesis and spectroscopic analysis of a novel benzimidazole derivative.
References
An In-depth Technical Guide on the Chemical Properties of N-Cyclohexylpyrrolidone (CAS No. 6837-24-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Cyclohexylpyrrolidone (CAS No. 6837-24-7), a high-boiling, aprotic solvent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows for chemical characterization.
Chemical Identity and Physical Properties
N-Cyclohexylpyrrolidone, also known as 1-Cyclohexyl-2-pyrrolidinone or CHP, is a cyclic amide with a molecular formula of C₁₀H₁₇NO.[1] It is a colorless to pale yellow liquid with a mild odor.[2][3] Its chemical structure consists of a five-membered lactam ring bonded to a cyclohexyl group.[2]
Table 1: Physical and Chemical Properties of N-Cyclohexylpyrrolidone
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO | [1][2] |
| Molecular Weight | 167.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | 12 °C (54 °F; 285 K) | [1] |
| Boiling Point | 284 °C (543 °F; 557 K) at 760 mmHg | [1] |
| 154 °C at 7 mmHg | [4] | |
| Density | 1.007 g/cm³ at 25 °C | [1] |
| Vapor Pressure | 0.05 mmHg at 25 °C | [4] |
| Water Solubility | Soluble, with temperature-dependent miscibility | |
| Refractive Index | n20/D 1.499 | [4] |
| Flash Point | 145 °C (293 °F; 418 K) | [1] |
| Viscosity | 11.5 cP | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.16 | [5] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of N-Cyclohexylpyrrolidone, based on standard laboratory practices and OECD guidelines.[2][6]
2.1. Determination of Melting Point
The melting point can be determined using a capillary method with a melting point apparatus.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[8]
-
Procedure:
-
A small, finely ground sample of the solidified compound is packed into a capillary tube to a height of about 3 mm.[9]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically starting with a rapid heating to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[9]
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[10] For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
2.2. Determination of Boiling Point
For a high-boiling liquid like N-Cyclohexylpyrrolidone, the boiling point can be determined by distillation or the Thiele tube method.[11] Given its high boiling point at atmospheric pressure, determination under reduced pressure is common.[4]
-
Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer), heating mantle, vacuum source (if applicable), Thiele tube, capillary tube.[11]
-
Procedure (Simple Distillation):
-
A sample of at least 5 mL is placed in a distilling flask with a few boiling chips.[11][12]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[11]
-
The liquid is heated to a steady boil, and the temperature at which the vapor pressure equals the external pressure is recorded as the boiling point.[12] The barometric pressure should also be recorded.[12]
-
2.3. Determination of Water Solubility
A common method for determining the aqueous solubility of an organic compound is the shake-flask method.[13]
-
Apparatus: Erlenmeyer flask with a stopper, constant temperature water bath, analytical balance, separation funnel, analytical instrument for quantification (e.g., gas chromatograph).
-
Procedure:
-
An excess amount of N-Cyclohexylpyrrolidone is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]
-
The mixture is allowed to stand to permit phase separation.
-
An aliquot of the aqueous phase is carefully removed, ensuring no undissolved compound is transferred.
-
The concentration of N-Cyclohexylpyrrolidone in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography, after extraction with a suitable organic solvent.[14]
-
2.4. Determination of Vapor Pressure
For low-volatility liquids, the vapor pressure can be measured using a static method or an effusion method.[15] A common laboratory method involves measuring the boiling point at various reduced pressures.[16]
-
Apparatus: Isoteniscope, constant temperature bath, vacuum system, pressure gauge.[17]
-
Procedure (Isoteniscope Method):
-
The sample is placed in the isoteniscope, which is then connected to a vacuum system and a pressure gauge.[17]
-
The system is evacuated and the sample is degassed.
-
The isoteniscope is placed in a constant temperature bath, and the pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the pressure in the system.
-
The pressure is recorded at various temperatures.
-
The data can be plotted as ln(P) versus 1/T (Clausius-Clapeyron plot) to determine the enthalpy of vaporization.[18]
-
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the purity determination and characterization of a high-boiling point organic solvent like N-Cyclohexylpyrrolidone.
Caption: Workflow for Purity and Property Characterization.
Applications in Research and Development
N-Cyclohexylpyrrolidone's properties make it a versatile solvent in various applications:
-
Polymer Chemistry: It is used as a solvent for polymers and in polymerization processes.[4]
-
Electronics Industry: It serves as a photoresist stripper and a chemical polisher for copper in circuit board manufacturing.[1]
-
Textile Industry: It is utilized as a dye carrier for aramid fabrics.[1]
-
Organic Synthesis: As a high-boiling, aprotic, and polar solvent, it is suitable for reactions requiring elevated temperatures and stabilization of polar intermediates.[19][20]
The selection of a solvent in organic synthesis depends on factors such as its ability to dissolve reactants, its inertness to reaction conditions (aprotic nature is beneficial in many cases), and its physical properties like boiling point, which dictates the accessible temperature range for the reaction.[19]
Safety and Handling
N-Cyclohexylpyrrolidone is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area.[21] It is stable under normal temperatures and pressures but may develop color with age.[14] It is incompatible with strong oxidizing and reducing agents.[14]
This guide provides foundational technical information on N-Cyclohexylpyrrolidone. For specific applications, further investigation into its compatibility with other reagents and materials is recommended.
References
- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 2. oecd.org [oecd.org]
- 3. scribd.com [scribd.com]
- 4. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 5. ntv.ifmo.ru [ntv.ifmo.ru]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. phillysim.org [phillysim.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. google.com [google.com]
- 16. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 17. copland.udel.edu [copland.udel.edu]
- 18. bellevuecollege.edu [bellevuecollege.edu]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
solubility profile of 5-bromo-6-methyl-1H-benzo[d]imidazole in organic solvents
Solubility Profile of 5-bromo-6-methyl-1H-benzo[d]imidazole: A Technical Guide
Abstract: This technical guide addresses the solubility profile of this compound. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative experimental data for this specific molecule. This document transparently reports this lack of specific data and, to provide a valuable resource, presents qualitative solubility information for benzimidazole derivatives and a detailed, generalized experimental protocol for determining organic solvent solubility. The methodologies provided are designed to empower researchers to systematically characterize the physicochemical properties of this and other novel benzimidazole derivatives, which is a critical step in early-stage drug discovery and lead optimization.[1][2]
Introduction to this compound
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Physicochemical properties, particularly solubility, are critical determinants of a compound's potential as a drug candidate, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] Low solubility can lead to unpredictable experimental results and hinder development.[1][2]
Qualitative and Analog-Based Solubility Data
While quantitative data for the target compound is unavailable, data from the parent compound, benzimidazole, and general statements about derivatives provide a baseline for solvent selection in experimental determinations. This information is summarized below.
| Compound/Class | Solvent | Temperature (°C) | Solubility | Data Type |
| 5-Bromo-6-Methyl-1H-Benzimidazole | Water | Ambient | Poorly soluble | Qualitative[3] |
| 5-Bromo-6-Methyl-1H-Benzimidazole | DMSO, DMF | Ambient | Soluble | Qualitative[3] |
| Benzimidazole (Parent Compound) | Alcohol | Ambient | Freely Soluble | Qualitative[4] |
| Benzimidazole (Parent Compound) | Ether | Ambient | Sparingly Soluble | Qualitative[4] |
| Benzimidazole (Parent Compound) | Benzene, Petroleum Ether | Ambient | Practically Insoluble | Qualitative[4] |
| Benzimidazole (Parent Compound) | Boiling Xylene | 138-144 | 1g / 2mL | Quantitative[4] |
| Benzimidazole Derivatives | Dichloromethane, 1-Chlorobutane | Ambient | Very Low | Qualitative[5] |
Note: The data presented for compounds other than this compound is for structurally related analogs and should be used for estimation and guidance purposes only.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To obtain precise and reliable solubility data, the equilibrium (thermodynamic) shake-flask method is considered the gold standard.[6] The following protocol provides a detailed methodology for its implementation.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, crystalline powder)
-
High-purity organic solvents (e.g., Acetonitrile, Ethanol, Methanol, Ethyl Acetate, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[6]
-
Dispense a known volume of the desired organic solvent into the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[1][7] It is advisable to run preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed, permitting the excess solid to sediment.[6]
-
To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[7]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial.[8] This step is critical to remove any remaining microparticulates.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing these standards using a validated HPLC method.[1]
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample via HPLC.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility of the compound in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mmol/L (mM).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 5-Bromo-6-Methyl-1H-Benzimidazole | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 5-bromo-6-methyl-1H-benzo[d]imidazole, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While a specific crystal structure for this exact molecule is not publicly available, this document compiles relevant data from closely related analogs to offer insights into its expected structural and chemical properties. Detailed experimental protocols for the synthesis and characterization of substituted benzimidazoles are presented, along with a discussion of their potential applications in drug discovery.
Introduction to Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds formed by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1] The diverse biological activities of benzimidazole derivatives include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity.[1]
Physicochemical and Crystallographic Properties
While the definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of structurally similar compounds provides a basis for predicting its properties. The introduction of a bromine atom and a methyl group on the benzene ring is expected to influence its electronic distribution, lipophilicity, and crystal packing.
For comparative purposes, the following table summarizes crystallographic and physicochemical data for related benzimidazole derivatives.
| Property | 2-bromo-1H-benzo[d]imidazole | 5,6-dibromo-1H-benzo[d]imidazole | 5,6-dimethyl-1H-benzo[d]imidazol-3-ium Derivative |
| Molecular Formula | C₇H₅BrN₂ | C₇H₄Br₂N₂ | C₁₉H₂₁N₂O₈⁻ · C₉H₁₁N₂⁺ · H₂O |
| Molecular Weight | 197.03 g/mol | 275.93 g/mol | - |
| Crystal System | Not specified | Not specified | Triclinic |
| Space Group | Not specified | Not specified | P-1 |
| Key Interactions | - | - | O–H···O and N–H···O hydrogen bonds |
| References | [2] | [3] | [4] |
Note: The data for the 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative is for a more complex salt, but it provides insight into the crystal packing of a dimethyl-substituted benzimidazole core.
The crystal structure of benzimidazole derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions.[5] In many reported structures, the benzimidazole unit is nearly planar.[5]
Experimental Protocols
Synthesis of Substituted Benzimidazoles
A common and widely adopted method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] This general protocol can be adapted for the synthesis of this compound.
Reaction Scheme:
General Workflow for Benzimidazole Synthesis.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-bromo-5-methyl-1,2-phenylenediamine)
-
Carboxylic acid (e.g., formic acid for an unsubstituted C2 position)
-
Mineral acid (e.g., 4M HCl) or a high-boiling point solvent (e.g., polyphosphoric acid)
-
Solvents for work-up and purification (e.g., ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A mixture of the substituted o-phenylenediamine (1 equivalent) and a suitable carboxylic acid (1.1 equivalents) is prepared in a solvent such as a mineral acid.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, the reaction is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed with brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure benzimidazole derivative.
Single-Crystal X-ray Diffraction
To determine the precise crystal structure, single-crystal X-ray diffraction is the gold standard.
Workflow:
Workflow for Single-Crystal X-ray Diffraction.
Procedure:
-
Crystal Growth: High-quality single crystals of the purified compound are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide the initial positions of the atoms. The structural model is then refined to best fit the experimental data.[5] All H atoms are typically located in difference electron-density maps and refined.[6]
Relevance in Drug Discovery
Benzimidazole derivatives are considered "privileged structures" in medicinal chemistry. The specific substitution pattern of this compound could modulate its interaction with biological targets. For instance, some benzimidazole derivatives have been investigated as anticancer agents targeting human topoisomerase I.[7]
The logical flow of utilizing such compounds in a drug discovery program is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5,6-Dibromo-1H-benzo[d]imidazole | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
5-Bromo-6-methyl-1H-benzo[d]imidazole: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents.[1] Its structural resemblance to endogenous purines allows for effective interactions with a wide array of biological targets. The strategic introduction of substituents onto the benzimidazole scaffold is a key strategy in the development of potent and selective therapeutic agents. This technical guide focuses on the 5-bromo-6-methyl-1H-benzo[d]imidazole core, a promising building block for the synthesis of novel bioactive molecules. The presence of a bromine atom provides a versatile handle for further chemical modifications, while the methyl group can influence the compound's physicochemical properties and target binding.
Synthesis of the this compound Core
While a specific, validated protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be extrapolated from established methods for the synthesis of substituted benzimidazoles. The most common approaches involve the cyclocondensation of a substituted o-phenylenediamine with a one-carbon synthon.
A proposed synthetic route involves two main steps: the formation of the benzimidazole ring followed by bromination, or the use of a pre-brominated phenylenediamine. A common starting material for this synthesis is 4-methyl-1,2-phenylenediamine.[2]
Proposed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
This initial step involves the condensation of 4-methyl-1,2-phenylenediamine with a one-carbon source, such as formic acid, to form the benzimidazole ring.[2]
-
Reaction Setup: Dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in formic acid (10 volumes) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to yield 6-methyl-1H-benzo[d]imidazole.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
The second step is the electrophilic bromination of the 6-methyl-1H-benzo[d]imidazole intermediate to yield the final product.
-
Reaction Setup: Suspend 6-methyl-1H-benzo[d]imidazole (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform). Cool the mixture in an ice bath to 0-5 °C.
-
Bromination: Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The benzimidazole scaffold is a prominent feature in the design of kinase inhibitors.[3] The unique substitution pattern of a bromine atom and a methyl group on the 5- and 6-positions of the 1H-benzo[d]imidazole ring system offers a valuable starting point for the synthesis of novel bioactive molecules targeting various enzyme families and signaling pathways implicated in diseases like cancer.[3]
Bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases involved in cancer cell proliferation and survival, including:
-
Epidermal Growth Factor Receptor (EGFR)[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2)[3]
-
Cyclin-Dependent Kinase 2 (CDK2)[3]
-
Aurora Kinase C (AURKC)[3]
-
mTOR[3]
-
PIM-1[3]
-
Casein Kinase 2 (CK2)[3]
The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the generation of diverse chemical libraries for screening against different kinase targets.
Quantitative Data on Related Benzimidazole Derivatives
| Compound Analogue | Kinase Target | IC50 (nM) |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives | PIM-1 | Varies based on substitution[3] |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives | CK2 | Varies based on substitution[3] |
Key Signaling Pathway: PI3K/Akt
Several benzimidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of benzimidazole derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from the this compound core, standardized in vitro assays are employed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a suitable microplate, add the test compounds at various concentrations.
-
Add the recombinant kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Synthesized 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.[3]
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Conclusion
The this compound core represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the synthetic utility of the bromine substituent provide a foundation for the creation of diverse compound libraries. Based on the extensive research into related brominated benzimidazoles, derivatives of this core hold significant promise as modulators of various biological targets, particularly protein kinases. The experimental protocols and signaling pathway information provided in this guide offer a framework for the rational design, synthesis, and biological evaluation of novel therapeutic agents based on this promising chemical entity. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation medicines.
References
A Comprehensive Technical Guide to the Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, antiviral, anticancer, and antihypertensive properties.[1][2] The development of efficient and versatile synthetic methods for benzimidazole derivatives is therefore a critical area of research. This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing these valuable compounds, detailing experimental protocols for both classical and modern approaches. Quantitative data is summarized for comparative analysis, and key synthetic workflows are visualized to facilitate understanding.
Core Synthetic Methodologies
The fundamental approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[3] Over the years, numerous variations of this core reaction have been developed, leveraging different catalysts, reaction conditions, and energy sources to improve yields, reduce reaction times, and enhance the overall efficiency and environmental friendliness of the synthesis.
Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
A foundational and widely used method for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[3][4] This method is versatile and applicable to a broad range of aliphatic and aromatic carboxylic acids.[4]
Experimental Protocol:
A general procedure for the Phillips-Ladenburg synthesis is as follows:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0–1.2 equivalents).[3]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[3]
-
Heat the reaction mixture under reflux for a period of 2 to 6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice and a basic solution (e.g., 10% NaOH) to neutralize the acid.[3]
-
Stir the resulting mixture until a precipitate forms.[3]
-
Collect the crude product by vacuum filtration and wash it with cold water.[3]
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Logical Workflow for Phillips-Ladenburg Synthesis:
Caption: Workflow of the Phillips-Ladenburg benzimidazole synthesis.
Weidenhagen Synthesis: Condensation with Aldehydes
Another classical and prevalent method is the Weidenhagen reaction, which utilizes aldehydes as the one-carbon electrophile. This reaction typically requires an oxidative step to convert the intermediate Schiff base into the final benzimidazole ring. A variety of oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[3][5]
Experimental Protocol:
A representative protocol for the Weidenhagen synthesis is as follows:
-
Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF) in a round-bottom flask.[3][5]
-
Add the aldehyde (1.0 equivalent) and a catalyst/oxidant. Common choices include copper(II) acetate, sodium metabisulfite, or ammonium chloride.[6][7]
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. The reaction progress should be monitored by TLC.[6]
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Logical Workflow for Weidenhagen Synthesis:
Caption: Workflow of the Weidenhagen benzimidazole synthesis.
Modern Synthetic Approaches
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, several modern synthetic strategies have been developed. These approaches often offer significantly improved efficiency, higher yields, and better environmental profiles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and often improve product yields.[8][9] Both Phillips-Ladenburg and Weidenhagen reactions can be effectively accelerated using microwave technology.
Experimental Protocol:
A general procedure for microwave-assisted benzimidazole synthesis is as follows:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), the carboxylic acid or aldehyde (1.0–1.2 equivalents), and a catalyst if required.[3]
-
Add a minimal amount of a suitable solvent, or in some cases, the reaction can be performed under solvent-free conditions.[10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.[3]
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).[3]
-
Purify the product by recrystallization.[9]
Logical Workflow for Microwave-Assisted Synthesis:
Caption: Workflow of microwave-assisted benzimidazole synthesis.
Solid-Phase Synthesis
Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for high-throughput screening. In this method, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner, with purification achieved by simple filtration and washing of the resin.
Experimental Protocol:
A representative solid-phase synthesis of benzimidazoles can be outlined as follows:
-
Attachment to Solid Support: An o-phenylenediamine derivative is attached to a suitable solid support, for example, through an amide linkage to a resin.[11]
-
Cyclization: The resin-bound diamine is then treated with an aldehyde or a carboxylic acid derivative to effect the cyclization to the benzimidazole ring. This step may require a catalyst and/or heating.[12]
-
Cleavage: The final benzimidazole product is cleaved from the solid support, typically by treatment with a strong acid like trifluoroacetic acid (TFA).[12]
-
Purification: The cleaved product is then isolated and purified.
Logical Workflow for Solid-Phase Synthesis:
Caption: Workflow of solid-phase benzimidazole synthesis.
Metal-Catalyzed Synthesis
A wide variety of metal catalysts, including those based on copper, iron, cobalt, and others, have been developed to promote the synthesis of benzimidazoles under mild conditions with high efficiency.[13][14] These catalysts can activate the reactants and facilitate the key bond-forming steps.
Experimental Protocol (Example with a Cobalt Catalyst):
-
In a reaction vessel, combine the aldehyde (1.05 equivalents) and the o-phenylenediamine (1.0 equivalent).[13]
-
Add a catalytic amount of Co(acac)₂ (e.g., 1 mol%).[13]
-
Add a stoichiometric amount of an oxidant, such as hydrogen peroxide.[13]
-
The reaction is often performed under solvent-free conditions at ambient temperature.[13]
-
Stir the mixture for a period ranging from 5 minutes to 1.5 hours, monitoring the reaction by TLC.[13]
-
Upon completion, the product can be isolated by standard work-up procedures, often involving extraction and purification by column chromatography.
Green Synthesis Approaches
In line with the principles of green chemistry, several environmentally benign methods for benzimidazole synthesis have been developed. These methods often utilize non-toxic and reusable catalysts, environmentally friendly solvents like water or ethanol, or solvent-free conditions.[15] A notable example is the use of ammonium chloride as a mild and inexpensive catalyst in ethanol.
Experimental Protocol (using Ammonium Chloride):
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture for 2 hours at 80-90°C.
-
Monitor the completion of the reaction using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Quantitative Data Comparison
The choice of synthetic method significantly impacts key reaction parameters such as yield and reaction time. The following tables summarize quantitative data for various benzimidazole synthesis methods, providing a basis for comparison.
Table 1: Comparison of Benzimidazole Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Methods | ||||||
| Phillips-Ladenburg | Polyphosphoric Acid (PPA) | - | 145 | 20 min - 8 h | 40-95 | [16] |
| Weidenhagen | Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate-Good | [16] |
| Modern Methods | ||||||
| Microwave-Assisted | Polyphosphoric Acid (PPA) | - | - | 3-10 min | 10-50% increase vs. conventional | [8][16] |
| Microwave-Assisted | Er(OTf)₃ | Solvent-free | - | 5 min | 91-99 | [16] |
| Metal-Catalyzed | Co(acac)₂ / H₂O₂ | Solvent-free | Ambient | 5 min - 1.5 h | 82-97 | [13] |
| Green Synthesis | Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate-Good |
Table 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
| R-group of Carboxylic Acid | Reaction Time (Microwave) | Yield (Microwave, %) | Reaction Time (Conventional) | Yield (Conventional, %) | Reference |
| Methyl | 1.5 min | 95 | 60 min | 80 | [9] |
| Ethyl | 2.0 min | 92 | 75 min | 75 | [9] |
| Propyl | 2.5 min | 90 | 90 min | 70 | [9] |
| 4-Nitrophenyl | 4.0 min | 80 | 180 min | 55 | [9] |
Benzimidazole Derivatives in Signaling Pathways
Benzimidazole derivatives are known to interact with various biological targets, including kinases, which are key regulators of cellular signaling pathways. Their ability to inhibit specific kinases makes them attractive candidates for the development of targeted therapies, particularly in oncology.[17][18] For instance, some benzimidazole-based compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and MAPK signaling pathways, which are often dysregulated in cancer.[17]
Signaling Pathway Inhibition by Benzimidazole Derivatives:
References
- 1. chemmethod.com [chemmethod.com]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. benchchem.com [benchchem.com]
- 17. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: N-Arylation of 5-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of benzimidazoles is a fundamental transformation in organic synthesis, yielding structures that are integral to numerous pharmaceuticals and biologically active compounds. The benzimidazole core is a privileged scaffold in medicinal chemistry. The introduction of an aryl group at the nitrogen atom can significantly modulate the pharmacological properties of the molecule. This document provides a detailed protocol for the N-arylation of 5-bromo-6-methyl-1H-benzo[d]imidazole, a versatile building block in drug discovery. The protocols described herein are based on established cross-coupling methodologies, including the Chan-Lam, Buchwald-Hartwig, and Ullmann reactions, which are widely employed for the formation of C-N bonds.[1][2][3]
Reaction Principle
The N-arylation of this compound can be achieved through several powerful cross-coupling reactions. The primary methods include:
-
Chan-Lam Coupling: This copper-catalyzed reaction typically utilizes arylboronic acids as the aryl source in the presence of a base and an oxidant (often atmospheric oxygen). It is known for its mild reaction conditions.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine (in this case, the NH of the benzimidazole). This method is highly versatile with a broad substrate scope, facilitated by the use of specialized phosphine ligands.[3][4]
-
Ullmann Condensation: A classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. Modern variations of this reaction often employ ligands to improve efficiency and reaction conditions.[2][5]
The choice of method may depend on the specific arylating agent, functional group tolerance, and desired reaction conditions.
Experimental Protocols
The following are detailed protocols for the N-arylation of this compound using the Chan-Lam and Buchwald-Hartwig methodologies.
Protocol 1: Copper-Catalyzed N-Arylation (Chan-Lam Type)
This protocol is adapted from procedures for the N-arylation of similar bromo-benzimidazole derivatives.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Tetramethylethylenediamine (TMEDA)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and Cu(OAc)₂ (1.0 mmol, 1.0 equiv).
-
Add methanol (8 mL) to the flask.
-
Stir the mixture in an open-air environment for 15 minutes at room temperature.
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv), a base (TMEDA or Et₃N, 2.0 mmol, 2.0 equiv), and water (2 mL).
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate (30 mL) and washing with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is a general method for the Buchwald-Hartwig amination of aryl bromides.[7][8]
Materials:
-
This compound
-
Arylating agent (e.g., Phenyl bromide or Phenyl triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.02 mmol, 2 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-arylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-arylation of benzimidazole derivatives based on literature precedents. These serve as a guideline for expected outcomes with this compound.
| Coupling Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chan-Lam | Cu(OAc)₂ (100) | - | TMEDA (2) | MeOH/H₂O | RT | 2 | 70-90 | [6] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 75-95 | [7] |
| Ullmann | CuI (10) | DMEDA (20) | K₃PO₄ (2) | Toluene | 110 | 12-24 | 60-85 | [7] |
Mandatory Visualization
The following diagrams illustrate the general workflow for the N-arylation protocols.
Caption: General experimental workflow for N-arylation reactions.
Caption: Logical relationship of reactants and conditions for N-arylation.
References
- 1. Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-bromo-6-methyl-1H-benzo[d]imidazole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 5-bromo-6-methyl-1H-benzo[d]imidazole scaffold in the development of kinase inhibitors. While specific data for derivatives of this exact scaffold is limited in publicly available literature, this document leverages data from closely related bromo-substituted benzimidazole derivatives to illustrate its potential as a promising starting point for the design of novel therapeutic agents. The protocols provided are based on established methodologies for the synthesis and evaluation of kinase inhibitors.
Introduction
The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic endogenous purine bases and interact with the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them critical targets for therapeutic intervention. The introduction of a bromine atom and a methyl group onto the benzimidazole ring, as in the this compound scaffold, offers several advantages for drug design. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space. The methyl group can influence the compound's metabolic stability and its binding affinity to the target kinase.
Derivatives of bromo-substituted benzimidazoles have demonstrated inhibitory activity against a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and the mammalian Target of Rapamycin (mTOR).[2][3]
Data Presentation
The following tables summarize the in vitro kinase inhibitory activity and cytotoxic effects of a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives, which share the core benzimidazole structure. This data is presented to provide a reference for the potential potency of compounds that could be synthesized from the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | EGFR IC50 (µM) | HER2 IC50 (µM) | CDK2 IC50 (µM) | AURKC IC50 (µM) | mTOR IC50 (µM) |
| 6h | 0.06 ± 0.01 | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | - |
| 6i | 0.07 ± 0.01 | 0.09 ± 0.01 | 0.14 ± 0.02 | - | 0.11 ± 0.02 |
| Erlotinib | 0.05 ± 0.01 | - | - | - | - |
| Lapatinib | - | 0.06 ± 0.01 | - | - | - |
| Roscovitine | - | - | 0.10 ± 0.01 | - | - |
| Rapamycin | - | - | - | - | 0.08 ± 0.01 |
Data extracted from "Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors".[2] IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. "-" indicates not tested.
Table 2: Cytotoxic Activity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| 6c | 8.45 ± 0.72 | 7.82 ± 0.65 | 9.12 ± 0.81 | 10.21 ± 0.93 |
| 6h | 12.34 ± 1.11 | 10.56 ± 0.98 | 14.78 ± 1.32 | 11.89 ± 1.07 |
| 6i | 9.87 ± 0.88 | 8.12 ± 0.71 | 10.45 ± 0.95 | 8.99 ± 0.79 |
| Doxorubicin | 4.17 ± 0.35 | 5.23 ± 0.46 | 6.89 ± 0.61 | 7.45 ± 0.68 |
Data extracted from "Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors".[2] IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromo-6-methyl-1H-benzo[d]imidazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl substituted benzimidazole derivatives from the this compound scaffold.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-bromo-6-methyl-1H-benzo[d]imidazole derivative.
Workflow for Synthesis:
References
Development of Antimicrobial Agents from 5-bromo-6-methyl-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous pharmacologically active agents. Their structural similarity to naturally occurring purine nucleosides allows them to interact with a wide range of biological targets, leading to diverse therapeutic effects, including antimicrobial, antiviral, and anticancer activities. The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents, making the exploration of new benzimidazole derivatives a critical area of research.
This document provides detailed application notes and protocols for the development of antimicrobial agents derived from the 5-bromo-6-methyl-1H-benzo[d]imidazole scaffold. While specific antimicrobial data for this exact compound is not extensively available in publicly accessible literature, the following protocols and data from closely related bromo- and methyl-substituted benzimidazole derivatives offer a strong foundation for research and development in this area.
Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives
The following tables summarize the antimicrobial activity of various benzimidazole derivatives, providing insights into the potential efficacy of compounds based on the this compound core. These derivatives showcase the potent antimicrobial effects of the benzimidazole scaffold against a range of bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [1] |
| Indolylbenzo[d]imidazoles (3ao and 3aq) | Staphylococcus aureus | < 1 | [1] |
| Indolylbenzo[d]imidazoles (3aa and 3ad) | Staphylococcus aureus | 3.9–7.8 | [1] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | 3.9 | [1] |
| Novel Benzimidazole Derivatives (General) | Gram-positive & Gram-negative bacteria | 0.39–250 | [2] |
| 2-substituted-1H-benzimidazole derivatives | Bacillus subtilis & Staphylococcus aureus | Good activity | [3] |
| 5-substituted benzimidazole derivatives | Candida albicans & Saccharomyces cerevisiae | High activity | [4] |
Table 2: Antibacterial Activity of (5-(3-(6-Bromo-1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl) Methanone Analogs
| Compound | Bacillus megaterium (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Proteus mirabilis (MIC µg/mL) | Proteus vulgaris (MIC µg/mL) | Enterobacter aerogenes (MIC µg/mL) |
| 4d | - | - | 25 | - | 25 |
| 4f | - | - | 75 | - | - |
| 4u | 120 | 175 | 25 | 25 | - |
Data adapted from a study on related benzimidazole-benzofuran hybrids.
Experimental Protocols
The following are detailed methodologies for the synthesis of the this compound scaffold and the subsequent evaluation of its antimicrobial properties.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of substituted benzimidazoles and can be adapted for the target compound.
Materials:
-
4-Bromo-5-methyl-1,2-phenylenediamine
-
Formic acid (or other appropriate carboxylic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filter funnel and paper
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-methyl-1,2-phenylenediamine (1.0 equivalent) in formic acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into an ice-cold water bath.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]
Materials:
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: General synthetic scheme for this compound.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 3: Potential Mechanism of Action - A Hypothetical Pathway
While the precise mechanism of action for this compound is yet to be elucidated, related benzimidazole derivatives have been shown to target various cellular pathways in microbes. Molecular docking studies of similar compounds suggest potential interactions with key bacterial enzymes.
Caption: Hypothetical mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application of 5-bromo-6-methyl-1H-benzo[d]imidazole in Cancer Research: A Scaffolding Approach
Introduction
5-bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry for the development of novel anti-cancer agents. The benzimidazole core, being a structural isostere of naturally occurring purine nucleotides, allows for interactions with a variety of biological targets implicated in cancer progression. The strategic placement of the bromo and methyl groups on the benzimidazole ring provides opportunities for synthetic modification, influencing the pharmacokinetic properties and biological activity of its derivatives. This document provides an overview of the application of derivatives of this scaffold in cancer research, including their synthesis, mechanism of action, and relevant experimental protocols.
Mechanism of Action
Derivatives of the benzimidazole scaffold have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.
One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade , which is commonly dysregulated in many types of cancer.[1] Benzimidazole derivatives have been developed as potent inhibitors of this pathway, effectively blocking downstream signaling and leading to a reduction in cell proliferation and the induction of apoptosis.[2]
Furthermore, various benzimidazole derivatives have been identified as multi-kinase inhibitors , targeting a range of protein kinases that are crucial for cancer cell signaling.[3] These include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as intracellular kinases like Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase C (AURKC).[4][5] By inhibiting these kinases, these compounds can disrupt the cell cycle, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptotic cell death.[6][7] Some derivatives also function as topoisomerase inhibitors, interfering with DNA replication and repair processes in cancer cells.[7]
Quantitative Data: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of several benzimidazole derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Bromo-derivative of benzimidazole | MCF-7 (Breast) | 17.8 µg/mL | [6] |
| DU-145 (Prostate) | 10.2 µg/mL | [6] | ||
| H69AR (Lung) | 49.9 µg/mL | [6] | ||
| Compound 4w | 5-Methoxy-6-substituted-1H-benzimidazole | A549 (Lung) | 1.55 | [2] |
| Compound 6c | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide | HCT-116 (Colon) | 7.82 | [5] |
| HepG2 (Liver) | 9.87 | [5] | ||
| MCF-7 (Breast) | 10.21 | [5] | ||
| Compound 6i | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide | HCT-116 (Colon) | 8.15 | [5] |
| HepG2 (Liver) | 7.93 | [5] | ||
| MCF-7 (Breast) | 8.44 | [5] | ||
| Flubendazole | Benzimidazole-based anthelmintic | Pancreatic, Paraganglioma, Colorectal Cancer Lines | Low µM to nM range | [8][9] |
| Mebendazole | Benzimidazole-based anthelmintic | Pancreatic, Paraganglioma, Colorectal Cancer Lines | Low µM to nM range | [8][9] |
Experimental Protocols
Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives starting from 2-bromo-6-methyl-1H-benzo[d]imidazole.[10]
Materials:
-
2-bromo-6-methyl-1H-benzo[d]imidazole
-
Appropriate arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized benzimidazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized benzimidazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with benzimidazole derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the desired concentration of the benzimidazole derivative for a specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
Caption: Synthetic workflow for 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives.
Caption: Workflow for in vitro anticancer activity screening.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 5-bromo-6-methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of 5-bromo-6-methyl-1H-benzo[d]imidazole derivatives, a class of compounds with significant potential in drug discovery. The benzimidazole scaffold is a privileged structure known for its presence in a variety of pharmacologically active agents.[1] The specific substitution of a bromine atom and a methyl group on the benzimidazole ring offers a unique template for developing novel therapeutic agents, including anticancer, antimicrobial, and enzyme-inhibiting molecules.[2][3]
Anticancer Activity Assessment
Many benzimidazole derivatives have demonstrated potent anticancer activities by targeting various cellular mechanisms, including the inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation and survival.[2][4][5] A standard method to evaluate the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.[6]
Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
| Compound ID | Derivative Substitution | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| BMB-001 | 2-phenyl | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| BMB-002 | 2-(4-chlorophenyl) | 5.2 ± 0.4 | 7.8 ± 0.6 | 9.9 ± 0.9 |
| BMB-003 | 2-(4-methoxyphenyl) | 10.1 ± 0.9 | 15.6 ± 1.3 | 18.2 ± 1.7 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
| Note: The IC₅₀ values are presented as mean ± standard deviation from at least three independent experiments. Data are hypothetical and for illustrative purposes. |
Experimental Workflow: MTT Assay
Caption: Workflow for in vitro anticancer activity evaluation using the MTT assay.
Kinase Inhibition Assay
Benzimidazole derivatives are known to inhibit various protein kinases involved in cancer progression.[2][7] An in vitro kinase assay can determine the inhibitory potential of these compounds against specific kinases.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of synthesized compounds against a specific kinase, such as EGFR or VEGFR-2.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Derivative Substitution | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| BMB-001 | 2-phenyl | 1.2 ± 0.1 | 2.5 ± 0.3 |
| BMB-002 | 2-(4-chlorophenyl) | 0.8 ± 0.07 | 1.8 ± 0.2 |
| BMB-003 | 2-(4-methoxyphenyl) | 1.5 ± 0.2 | 3.1 ± 0.4 |
| Erlotinib | - | 0.05 ± 0.01 | 5.6 ± 0.5 |
| Note: The IC₅₀ values are presented as mean ± standard deviation from at least three independent experiments. Data are hypothetical and for illustrative purposes. |
Signaling Pathway: Generic Kinase Inhibition
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Antimicrobial Activity Assessment
Benzimidazole derivatives have shown a broad spectrum of antimicrobial activities.[8][9] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of the test compounds against bacterial and fungal strains.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (media with DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.[3]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BMB-001 | 2-phenyl | 16 | 32 | 32 |
| BMB-002 | 2-(4-chlorophenyl) | 8 | 16 | 16 |
| BMB-003 | 2-(4-methoxyphenyl) | 32 | 64 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
| Note: Data are hypothetical and for illustrative purposes. N/A: Not Applicable. |
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 5-bromo-6-methyl-1H-benzo[d]imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small molecule libraries based on the 5-bromo-6-methyl-1H-benzo[d]imidazole scaffold. This document outlines the significance of this chemical series, potential therapeutic applications, and a systematic approach to identifying and validating bioactive compounds.
Introduction to the this compound Scaffold
The benzimidazole core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1][2] The unique substitution of a bromine atom and a methyl group on the benzimidazole ring offers a versatile platform for developing novel therapeutics. The bromine atom can serve as a synthetic handle for further chemical modifications, while the methyl group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets.[2] Derivatives of the benzimidazole scaffold have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4]
Potential Therapeutic Applications
Based on the known biological activities of structurally related benzimidazole derivatives, libraries of this compound compounds are promising for the discovery of modulators for various biological targets and signaling pathways.[2][3]
-
Kinase Inhibition: Many benzimidazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][5][6]
-
Anticancer Activity: This scaffold can be explored for its potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8]
-
Antimicrobial Agents: The benzimidazole core is present in several anti-infective drugs, suggesting that libraries based on this scaffold could yield novel antibacterial and antifungal compounds.[1]
High-Throughput Screening Workflow
High-throughput screening (HTS) enables the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological target or pathway.[9][10] A typical HTS campaign for a this compound library follows a multi-step process from initial screening to hit confirmation.[11]
Figure 1: High-Throughput Screening Workflow for Compound Libraries.
Experimental Protocols
The following protocols are representative of an HTS campaign to identify inhibitors of a target protein kinase from a this compound library.
Protocol 1: Library Preparation and Plating
-
Compound Library: A diversity library of this compound derivatives is synthesized and arrayed in 384-well plates.
-
Solubilization: Compounds are dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Working Solutions: The stock plates are used to create intermediate plates at a lower concentration (e.g., 1 mM) in DMSO.
-
Assay Plates: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds to the wells of 384-well assay plates. This results in a final assay concentration of 10 µM in a typical 50 µL assay volume.[12]
-
Controls: Each plate must include positive controls (e.g., a known inhibitor of the target kinase) and negative controls (e.g., DMSO vehicle).[11]
Protocol 2: Primary Screening - Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for biochemical kinase assays.[9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[9]
-
Enzyme Solution: Dilute the target kinase to its optimal concentration in the assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at their respective Km concentrations in the assay buffer.
-
-
Assay Procedure:
-
To the compound-plated 384-well plates, add 5 µL of the enzyme solution to all wells using a robotic liquid handler.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of a detection reagent mix containing a Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled peptide.
-
Incubate for 60 minutes at room temperature to allow for the binding of detection reagents.
-
-
Data Acquisition: Read the plates using a TR-FRET-capable plate reader, measuring the emission at both donor and acceptor wavelengths.
Protocol 3: Data Analysis and Hit Selection
-
Data Normalization: Raw data from the plate reader is normalized using the positive and negative controls on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Hit Identification: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or three standard deviations from the mean of the negative controls) are considered primary "hits".[9]
-
Quality Control: The quality of the assay is monitored using the Z'-factor, which should be consistently ≥ 0.5 for a robust screen.[11][12] Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|
Protocol 4: Hit Confirmation and Dose-Response Analysis
-
Compound Re-synthesis/Re-order: The primary hits are re-sourced to confirm their identity and purity.
-
Dose-Response Curve: A 10-point, 2-fold serial dilution of the confirmed hit compounds is prepared, typically ranging from 20 µM to 0.04 µM.[13]
-
IC₅₀ Determination: The dose-response experiment is performed using the primary assay protocol. The resulting data are fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Screened | This compound |
| Number of Compounds | 10,000 |
| Screening Concentration | 10 µM |
| Assay Format | TR-FRET Kinase Assay |
| Average Z'-Factor | 0.78 |
| Hit Threshold | >50% Inhibition |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| HTS-BMBI-001 | 0.25 | 1.1 | 0.99 |
| HTS-BMBI-002 | 1.2 | 0.9 | 0.98 |
| HTS-BMBI-003 | 5.8 | 1.0 | 0.99 |
| Staurosporine (Control) | 0.005 | 1.2 | 0.99 |
Signaling Pathway Visualization
The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors discovered through HTS.
Figure 2: Generic Kinase Signaling Cascade and Point of Inhibition.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 5-bromo-6-methyl-1H-benzo[d]imidazole Derivatives as Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole derivatives and their evaluation as potential topoisomerase inhibitors for anticancer drug discovery. The protocols detailed below are based on established methodologies for analogous compounds and offer a framework for the synthesis, biological screening, and mechanistic studies of this novel class of benzimidazole derivatives.
Introduction
Topoisomerases are essential nuclear enzymes that modulate the topology of DNA, playing a critical role in cellular processes such as replication, transcription, and chromosome segregation.[1] Their vital function in cell proliferation makes them attractive targets for the development of anticancer agents.[1] Benzimidazole-based compounds have emerged as a promising class of topoisomerase inhibitors, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[2][3] The this compound scaffold represents a novel core structure for the development of new topoisomerase inhibitors. The introduction of bromine and methyl groups at the 5 and 6 positions can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with the topoisomerase-DNA complex and leading to improved inhibitory activity and cytotoxicity.
Data Presentation
While specific quantitative data for this compound derivatives are not yet extensively available in the public domain, the following tables summarize the topoisomerase inhibitory and cytotoxic activities of structurally related benzimidazole derivatives to provide a comparative context for screening efforts.
Table 1: Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound ID | Structure | Topo I IC₅₀ (µM) | Reference Compound | Topo I IC₅₀ (µM) |
| Compound A | 2-Phenoxymethylbenzimidazole | 14.1 | Camptothecin | >100 |
| Compound B | 5-Amino-2-(p-fluorophenyl)benzoxazole | 132.3 | Camptothecin | >100 |
| Compound C | 5-Nitro-2-phenoxymethyl-benzimidazole | 258 | Camptothecin | >100 |
Data from[4]
Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives against Human Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound D | 2'-(4-ethoxyphenyl)-5-(4-methylpiperazinyl)-2,5'-bi-1H-benzimidazole | RPMI 8402 (Leukemia) | 0.15 | - | - |
| Compound E | 5-Cyano-2'-(p-methoxyphenyl)-2,5'-bi-1H-benzimidazole | RPMI 8402 (Leukemia) | >10 | - | - |
| Compound F | Benzimidazole-Triazole Derivative 4b | A549 (Lung) | 7.34 ± 0.21 | Doxorubicin | 12.420 ± 0.5 |
| Compound G | Benzimidazole-Triazole Derivative 4h | A549 (Lung) | 4.56 ± 0.18 | Doxorubicin | 12.420 ± 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the core scaffold, this compound, starting from 3-methyl-4-nitroaniline.
Step 1: Synthesis of 4-bromo-5-methyl-1,2-phenylenediamine
This procedure is adapted from known methods for the synthesis of substituted o-phenylenediamines.
-
Materials: 3-methyl-4-nitroaniline, Acetic anhydride, Bromine, Iron powder, Hydrochloric acid, Ethanol, Sodium hydroxide.
-
Procedure:
-
Acetylation: To a solution of 3-methyl-4-nitroaniline in acetic acid, add acetic anhydride and stir at room temperature for 1 hour to protect the amino group.
-
Bromination: Cool the reaction mixture in an ice bath and slowly add a solution of bromine in acetic acid. Stir for 2-3 hours, allowing the reaction to warm to room temperature. Pour the mixture into ice water to precipitate the product, 2-bromo-5-methyl-4-nitroacetanilide. Filter and wash with water.
-
Reduction: Suspend the 2-bromo-5-methyl-4-nitroacetanilide in a mixture of ethanol and water. Add iron powder and concentrated hydrochloric acid. Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and filter to remove the iron residue. Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromo-5-methyl-1,2-phenylenediamine.
-
Step 2: Synthesis of this compound
This procedure is a standard method for the formation of the benzimidazole ring.[6][7][8][9]
-
Materials: 4-bromo-5-methyl-1,2-phenylenediamine, Formic acid, Sodium hydroxide.
-
Procedure:
-
Cyclization: Reflux a mixture of 4-bromo-5-methyl-1,2-phenylenediamine and formic acid for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a sodium hydroxide solution to precipitate the crude this compound.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
-
Further derivatization at the N-1 position or introduction of substituents at the C-2 position can be achieved using standard synthetic methodologies to create a library of compounds for screening.
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay is used to evaluate the inhibitory effect of the synthesized compounds on the catalytic activity of human topoisomerase I.
-
Materials: Human Topoisomerase I, Supercoiled plasmid DNA (e.g., pBR322), 10x Topo I Assay Buffer, Test compounds dissolved in DMSO, Stop Buffer/Loading Dye, Agarose, TAE buffer, Ethidium bromide.
-
Procedure:
-
Set up reactions on ice in microfuge tubes containing 10x Topo I Assay Buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add human Topoisomerase I to each reaction tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding Stop Buffer/Loading Dye.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-treated control without the inhibitor.
-
Protocol 3: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of the compounds to inhibit the decatenation activity of human topoisomerase II.
-
Materials: Human Topoisomerase II, Kinetoplast DNA (kDNA), 10x Topo II Assay Buffer, ATP, Test compounds dissolved in DMSO, Stop Buffer/Loading Dye, Agarose, TAE buffer, Ethidium bromide.
-
Procedure:
-
Prepare reaction mixtures on ice containing 10x Topo II Assay Buffer, kDNA, ATP, and the test compound at various concentrations.
-
Add human Topoisomerase II to each reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions by adding Stop Buffer/Loading Dye.
-
Separate the decatenated DNA from the catenated network by electrophoresis on a 1% agarose gel.
-
Stain with ethidium bromide and visualize.
-
Inhibition is indicated by the persistence of the high molecular weight catenated kDNA at the top of the gel and a reduction in the released minicircles.
-
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7, A549), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compounds on cell cycle progression.
-
Materials: Cancer cells, Test compounds, Phosphate-buffered saline (PBS), 70% Ethanol (ice-cold), RNase A, Propidium iodide (PI).
-
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
-
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Mechanism of topoisomerase inhibition by benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-bromo-6-methyl-1H-benzo[d]imidazole in the Development of Novel Anti-Diabetic Agents
For Researchers, Scientists, and Drug Development Professionals
The global prevalence of diabetes mellitus continues to present a significant challenge to healthcare systems, necessitating the urgent development of novel and effective therapeutic agents. Within the landscape of medicinal chemistry, the benzimidazole scaffold has emerged as a privileged structure due to its diverse pharmacological activities. This application note explores the potential of a specific substituted benzimidazole, 5-bromo-6-methyl-1H-benzo[d]imidazole, as a key building block in the synthesis of a new generation of anti-diabetic drugs. This document provides a comprehensive overview of synthetic strategies and detailed protocols for evaluating the biological activity of its derivatives against key diabetic targets.
Introduction: The Benzimidazole Scaffold in Anti-Diabetic Drug Discovery
Benzimidazole derivatives have demonstrated significant potential as anti-diabetic agents by targeting various mechanisms involved in glucose homeostasis.[1] These mechanisms include the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, inhibition of dipeptidyl peptidase-4 (DPP-4), and modulation of sodium-glucose cotransporter 2 (SGLT2).[2][3][4] The versatility of the benzimidazole core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
The introduction of bromo and methyl substituents on the benzene ring of the benzimidazole scaffold, as in this compound, offers a unique opportunity to explore new chemical space. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability. Although direct studies on this compound for anti-diabetic applications are not extensively documented, the known anti-diabetic activity of other brominated benzimidazoles, such as 5-bromo-2-arylbenzimidazoles as α-glucosidase inhibitors, provides a strong rationale for its investigation.[1]
Synthetic Pathways and Key Intermediates
The synthesis of anti-diabetic agents incorporating the this compound moiety can be approached through a multi-step process. The initial preparation of the core scaffold is a critical step, followed by functionalization to introduce pharmacophoric features necessary for biological activity.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to this compound starts from 4-bromo-5-methyl-1,2-diaminobenzene. This intermediate can be cyclized with various reagents to form the imidazole ring.
Functionalization for Targeting Specific Anti-Diabetic Pathways
Once the this compound core is synthesized, it can be further modified to target specific anti-diabetic pathways.
Derivatives targeting α-glucosidase can be synthesized by introducing aryl or heterocyclic moieties, often at the 2-position of the benzimidazole ring. The bromine at the 5-position can also be utilized for further modifications via Suzuki or other cross-coupling reactions to enhance activity.
DPP-4 inhibitors often feature a key pharmacophore that interacts with the active site of the enzyme.[2] This typically includes a group that can form interactions with the S1 pocket. The N1 position of the benzimidazole ring is a common site for introducing such groups.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of anti-diabetic agents derived from this compound. Researchers should optimize these protocols based on the specific target compound and available laboratory resources.
General Synthesis of 2-Aryl-5-bromo-6-methyl-1H-benzo[d]imidazoles
This protocol is adapted from general methods for the synthesis of 2-substituted benzimidazoles.
Materials:
-
4-Bromo-5-methyl-1,2-diaminobenzene
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 4-bromo-5-methyl-1,2-diaminobenzene (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of sodium metabisulfite.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Adjust the pH to ~8-9 with a 10% NaOH solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-5-bromo-6-methyl-1H-benzo[d]imidazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method to assess the inhibitory activity of the synthesized compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Synthesized benzimidazole derivatives (test compounds)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate again at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro DPP-4 Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the activity of the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-p-nitroanilide (G-pNA) substrate
-
Synthesized benzimidazole derivatives (test compounds)
-
Sitagliptin or Vildagliptin (standard inhibitors)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and standard inhibitors in DMSO.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of DPP-4 enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the G-pNA substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound ID | R-group at C2 | IC₅₀ (µM) ± SD |
| BMB-1 | Phenyl | Data to be determined |
| BMB-2 | 4-Hydroxyphenyl | Data to be determined |
| BMB-3 | 4-Nitrophenyl | Data to be determined |
| Acarbose | - | Reference value |
Table 2: DPP-4 Inhibitory Activity of N1-substituted this compound Derivatives
| Compound ID | N1-substituent | IC₅₀ (nM) ± SD |
| BMB-N1 | Substituent 1 | Data to be determined |
| BMB-N2 | Substituent 2 | Data to be determined |
| Sitagliptin | - | Reference value |
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile starting material for the synthesis of novel anti-diabetic agents. Its unique substitution pattern provides opportunities for developing potent and selective inhibitors of key targets in diabetes management. The experimental protocols outlined in this application note provide a framework for the synthesis and evaluation of such compounds. Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive pharmacological evaluation, including in vivo studies, to validate their therapeutic potential. The exploration of structure-activity relationships will be crucial in guiding the design of next-generation anti-diabetic drugs based on this promising scaffold.
References
- 1. Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor Candidate with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-bromo-6-methyl-1H-benzo[d]imidazole for Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including antiviral properties.[1] The structural versatility of the benzimidazole nucleus allows for extensive modification at various positions, enabling the development of derivatives with enhanced potency and selectivity against a broad spectrum of viral pathogens.[1] These derivatives have been shown to inhibit critical viral processes such as genome replication, protein processing, and viral entry into host cells. This document provides detailed protocols for the synthesis and antiviral evaluation of novel derivatives of 5-bromo-6-methyl-1H-benzo[d]imidazole, a promising starting material for the generation of a diverse chemical library for antiviral screening.
The proposed derivatization strategies focus on two key positions of the this compound core: the N-1 position of the imidazole ring and the C5 position of the benzene ring, which bears a reactive bromine atom. These modifications are designed to explore the structure-activity relationship (SAR) and identify novel compounds with potent antiviral activity.
Proposed Synthetic Pathways for Derivatization
The derivatization of this compound can be achieved through two primary synthetic routes: N-alkylation/arylation at the imidazole nitrogen and palladium-catalyzed cross-coupling reactions at the C5-bromo position.
Caption: Proposed synthetic routes for the derivatization of this compound.
Experimental Protocols: Synthesis
1. General Synthesis of this compound (Starting Material)
This protocol is based on the condensation reaction of o-phenylenediamines with formic acid.
-
Materials:
-
4-Bromo-5-methyl-1,2-phenylenediamine
-
Formic acid (88%)
-
Sodium bicarbonate (saturated solution)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, add 4-bromo-5-methyl-1,2-phenylenediamine (1 equivalent).
-
Add formic acid (10 volumes) to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
2. N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of benzimidazoles.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Base (e.g., potassium carbonate, sodium hydride) (1.5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC).
-
After the reaction is complete, pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. Suzuki Cross-Coupling of this compound
This protocol outlines the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C5 position.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Base (e.g., potassium carbonate) (2 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Antiviral Screening Platform
A systematic approach is required to evaluate the antiviral potential of the newly synthesized derivatives. The following workflow is recommended.
Caption: Workflow for antiviral screening and lead identification.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]
-
Materials:
-
Human or animal cell line appropriate for the target virus (e.g., Vero, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a cell-free control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50) value.
-
Antiviral Activity Assays
A variety of assays can be employed to determine the antiviral efficacy of the synthesized compounds. Common methods include the plaque reduction assay, CPE (cytopathic effect) inhibition assay, and reporter gene-based assays. The choice of assay depends on the specific virus being tested. The primary endpoint of these assays is the determination of the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Data Presentation
Quantitative data from cytotoxicity and antiviral assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: Cytotoxicity and Antiviral Activity of this compound Derivatives
| Compound ID | R1-substituent (N1) | R2-substituent (C5) | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Parent | H | Br | >100 | >100 | - |
| N-series-1 | Benzyl | Br | Data | Data | Data |
| N-series-2 | Ethyl | Br | Data | Data | Data |
| C5-series-1 | H | Phenyl | Data | Data | Data |
| C5-series-2 | H | Morpholinyl | Data | Data | Data |
| Control | e.g., Ribavirin | - | Data | Data | Data |
Data to be filled in from experimental results.
Potential Mechanism of Action
While the precise mechanism of action would need to be elucidated for any active compounds, benzimidazole derivatives have been reported to inhibit viral replication through various mechanisms. One common target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.
Caption: Conceptual diagram of a potential antiviral mechanism of action.
Conclusion
The protocols and workflows outlined in this document provide a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its analogs for antiviral activity. By systematically exploring the chemical space around this scaffold, it is anticipated that novel and potent antiviral agents can be identified, contributing to the development of new therapeutics against a range of viral diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 5-bromo-6-methyl-1H-benzo[d]imidazole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the yield and purity of the final product.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and practical solutions.
Q1: Why is the yield of this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. Incomplete cyclization of the diamine precursor, suboptimal reaction conditions, or degradation of the product during workup are common culprits. Ensure the starting 4-bromo-5-methyl-1,2-phenylenediamine is pure and the formic acid is of a high concentration. The reaction typically requires heating to reflux, and insufficient temperature or reaction time can lead to a low conversion rate. Additionally, benzimidazoles can be sensitive to strongly acidic or basic conditions at high temperatures for prolonged periods, which might lead to decomposition.
Q2: My final product is difficult to purify and shows multiple spots on the TLC plate. What are the likely impurities?
A2: Common impurities include unreacted 4-bromo-5-methyl-1,2-phenylenediamine, partially cyclized formamide intermediates, and potentially di-brominated or other isomeric byproducts, although the latter are less common in this specific synthesis compared to direct bromination of the benzimidazole core. The formation of colored impurities is also possible due to aerial oxidation of the phenylenediamine starting material.
Q3: How can I improve the purification of the final product?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexane can be effective. If the product is oily or fails to crystallize, it may be due to persistent impurities. In such cases, column chromatography on silica gel is recommended. A gradient elution with a mixture of ethyl acetate and petroleum ether or ethyl acetate and methanol can effectively separate the desired product from impurities.[1]
Q4: Can I use a different acid for the cyclization step instead of formic acid?
A4: While formic acid is the most common and straightforward reagent for this transformation, other one-carbon sources can be used. For example, heating the o-phenylenediamine with acetic acid can yield the 2-methyl substituted benzimidazole.[2] However, for the synthesis of the unsubstituted imidazole ring in the target molecule, formic acid is the most direct and efficient reagent.
Q5: I am having trouble synthesizing the starting material, 4-bromo-5-methyl-1,2-phenylenediamine. What is a reliable method?
A5: A common route to 4-bromo-5-methyl-1,2-phenylenediamine involves a multi-step synthesis starting from a commercially available precursor. While specific literature for this exact molecule is sparse, a general approach would be the nitration of a suitable brominated and methylated aniline, followed by reduction of the nitro group to an amine. The choice of starting material and the regioselectivity of the nitration are critical. Alternatively, methods for the synthesis of 4-bromo-o-phenylenediamine from o-phenylenediamine have been reported, involving protection of the amino groups, bromination, and subsequent deprotection.[3][4][5]
Data Presentation
The yield of the final product is highly dependent on the reaction conditions. The following table summarizes expected yields based on general benzimidazole synthesis protocols.
| Starting Material | Reagent | Reaction Conditions | Typical Yield (%) | Reference |
| o-phenylenediamine | 90% Formic Acid | 100°C, 2 hours | 83-85 | [2] |
| Substituted o-phenylenediamines | Various Aldehydes | Au/TiO2 catalyst, 25°C, 2 hours | High | [6] |
| N-substituted o-phenylenediamines | Terminal Alkynes, Sulfonyl Azides | Copper catalyst, 80°C, 3.5 hours | up to 95 | [7][8] |
Experimental Protocols
A plausible two-step synthesis for this compound is outlined below. This protocol is based on well-established methods for the synthesis of analogous benzimidazole derivatives.[9][10]
Step 1: Synthesis of 4-bromo-5-methyl-1,2-phenylenediamine (Precursor)
Step 2: Synthesis of this compound
This procedure is adapted from the general synthesis of benzimidazoles from o-phenylenediamines.[2][11]
Materials:
-
4-bromo-5-methyl-1,2-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Decolorizing carbon (optional)
-
Ethanol/water or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, combine 4-bromo-5-methyl-1,2-phenylenediamine (1.0 equivalent) with 90% formic acid (a safe excess, e.g., 1.5 equivalents).
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration, washing with ice-cold water.
-
For purification, the crude product can be recrystallized. Dissolve the crude solid in a minimal amount of boiling water or an ethanol/water mixture.
-
If the solution is colored, add a small amount of decolorizing carbon and digest for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated funnel.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting low yield issues during the synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 8. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of Crude 5-bromo-6-methyl-1H-benzo[d]imidazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-bromo-6-methyl-1H-benzo[d]imidazole via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent.[1][2] Too much solvent was used.[3][4][5] Premature crystallization occurred during hot filtration. The cooling process was too rapid.[5] | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3] Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product Fails to Crystallize (Supersaturation) | The solution is supersaturated.[3] Insufficient cooling.[2] | Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[3][5] Add a "seed" crystal of the pure compound.[3][5] Ensure the solution is cooled sufficiently, potentially in an ice bath, after slow cooling to room temperature.[2] |
| Product is Oily/Gummy and Fails to Crystallize ("Oiling Out") | The melting point of the compound is lower than the boiling point of the solvent.[4][5] The presence of impurities is depressing the melting point.[5] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][5] Consider using a solvent with a lower boiling point. Attempt to "salt out" the product by adding a non-polar co-solvent (e.g., hexane) to a solution of the crude product in a more polar solvent.[6] |
| Colored Impurities Remain in the Crystals | The colored impurities have similar solubility to the product in the chosen solvent. The impurities are trapped within the crystal lattice. | Perform a pre-treatment with activated charcoal before recrystallization to adsorb colored impurities.[6] Note that excessive use of charcoal can reduce yield.[5] Ensure slow crystal growth to prevent the inclusion of impurities. |
| Crystallization Happens Too Quickly | The solution is too concentrated. The solvent is a very poor solvent for the compound at lower temperatures. | Re-heat the solution and add a small amount of additional solvent to slightly increase the solubility at lower temperatures, promoting slower crystal growth.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often include unreacted starting materials, such as the corresponding o-phenylenediamine derivative and the cyclizing agent.[6] Side products from the bromination reaction, such as isomers or poly-brominated species, can also be present.[7][8]
Q2: How do I select an appropriate recrystallization solvent?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] It is recommended to perform small-scale solubility tests with various solvents to identify a suitable candidate. For benzimidazole derivatives, common solvents to test include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane.[6][9][10]
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics.[2][11] Typically, this involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly.[11]
Q4: My yield is consistently low. What are the most likely reasons?
A4: The most common reasons for low yield are using too much solvent during dissolution, incomplete precipitation upon cooling, and loss of product during transfers.[1][3][5] Ensure you are using the minimum amount of hot solvent required and that the solution is adequately cooled to maximize crystal formation.[2][3]
Q5: What should I do if my compound seems to be insoluble in all common recrystallization solvents?
A5: For compounds with low solubility, high-boiling point solvents may be necessary. However, care must be taken to ensure the solvent's boiling point is lower than the compound's melting point to prevent oiling out.[2][4] In some cases, purification by column chromatography may be a more suitable alternative.[6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a suitable mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, swirl, and then heat it back to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution containing the dissolved product.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Recrystallization and Troubleshooting Workflow.
Caption: Solvent Selection Logic for Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Bromination of 6-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 6-methyl-1H-benzo[d]imidazole?
The major product is typically formed through electrophilic aromatic substitution on the benzene ring of the benzimidazole core. The imidazole ring and the methyl group at the 6-position are directing groups. The imidazole moiety generally directs electrophiles to the 5- and 7-positions, while the methyl group, being an ortho-, para-director, also favors substitution at these positions. Therefore, the expected major products are 5-bromo-6-methyl-1H-benzo[d]imidazole and/or 7-bromo-6-methyl-1H-benzo[d]imidazole. The precise regioselectivity can be influenced by the reaction conditions.[1]
Q2: What are the common side products observed during the bromination of 6-methyl-1H-benzo[d]imidazole?
Several side products can be formed, leading to a complex reaction mixture. The most common side products include:
-
Polybrominated derivatives: Introduction of more than one bromine atom onto the benzimidazole ring system can occur, especially with an excess of the brominating agent or under harsh reaction conditions. This can lead to the formation of dibromo- or even tribromo-benzimidazoles.[1][2]
-
N-Brominated products: Substitution on one of the nitrogen atoms of the imidazole ring can occur, although it is generally less favored than C-H bromination on the aromatic ring. The formation of this side product is highly dependent on the reaction conditions.[1]
-
Benzylic bromination products: The methyl group at the 6-position can undergo radical bromination to form 6-(bromomethyl)-1H-benzo[d]imidazole. This is particularly common when using N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV light.[1]
Q3: How can I minimize the formation of side products?
Controlling the reaction conditions is crucial for minimizing side products and maximizing the yield of the desired product. Key parameters to consider are:
-
Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) can offer better control and selectivity compared to elemental bromine (Br₂).[1]
-
Stoichiometry: Carefully controlling the amount of the brominating agent is critical. Using a stoichiometric amount or only a slight excess can help prevent polybromination.[2]
-
Temperature: Performing the reaction at lower temperatures can increase selectivity and reduce the rate of side reactions.[2]
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid can favor C-bromination by protonating the imidazole nitrogen, thus deactivating it towards electrophilic attack and reducing N-bromination.[1]
-
Light and Radical Initiators: To avoid benzylic bromination when using NBS, the reaction should be carried out in the dark and without the addition of radical initiators like AIBN or benzoyl peroxide.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | - Insufficient brominating agent- Low reaction temperature- Short reaction time | - Incrementally increase the equivalents of the brominating agent.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress by TLC or HPLC. |
| Significant formation of polybrominated products | - Excess of brominating agent- High reaction temperature- Prolonged reaction time | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.[2]- Perform the reaction at a lower temperature (e.g., 0-5 °C).[2]- Monitor the reaction closely by TLC or HPLC and quench it once the desired product is maximized. |
| Presence of 6-(bromomethyl)-1H-benzo[d]imidazole | - Use of NBS with a radical initiator (e.g., AIBN, benzoyl peroxide)- Exposure to UV light | - If benzylic bromination is undesired, perform the reaction in the dark and avoid radical initiators.[1]- Use an ionic bromination method, such as Br₂ in acetic acid, instead of a radical-initiated NBS reaction.[1] |
| Formation of N-brominated product | - Reaction conditions favoring N-bromination (e.g., non-polar solvents, absence of an acid catalyst) | - Use a protic solvent like acetic acid to favor C-bromination. The protonation of the imidazole nitrogen deactivates it towards electrophilic attack.[1] |
| Difficult separation of the desired product from side products | - Similar polarities of the main product and side products. | - Optimize column chromatography conditions (e.g., try different solvent systems, use a high-performance column).- Consider recrystallization from various solvents to selectively crystallize the desired product. |
Data Presentation
Due to the lack of specific quantitative data in the literature for the bromination of 6-methyl-1H-benzo[d]imidazole, the following table provides an illustrative summary of expected product distribution trends under different reaction conditions. The percentages are hypothetical and intended to guide experimental design.
| Reaction Conditions | Brominating Agent | Expected Major Product(s) (Illustrative Yield) | Key Side Product(s) (Illustrative Yield) |
| Acetic Acid, Room Temp, Dark | Br₂ (1.1 eq) | 5/7-bromo-6-methyl-1H-benzo[d]imidazole (60-70%) | Dibromo-derivatives (10-20%) |
| CCl₄, Reflux, AIBN | NBS (1.1 eq) | 6-(bromomethyl)-1H-benzo[d]imidazole (50-60%) | 5/7-bromo-6-methyl-1H-benzo[d]imidazole (10-20%) |
| CH₂Cl₂, Room Temp, Dark | NBS (1.1 eq) | 5/7-bromo-6-methyl-1H-benzo[d]imidazole (70-80%) | N-bromo-derivative (5-10%) |
| Acetic Acid, Room Temp, Dark | Br₂ (2.5 eq) | Dibromo-derivatives (50-60%) | Tribromo-derivatives, 5/7-bromo- (low yields) |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination using Bromine in Acetic Acid
This protocol is designed to favor bromination on the benzene ring.
-
Dissolution: Dissolve 6-methyl-1H-benzo[d]imidazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with constant stirring, ensuring the temperature remains below 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization and Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.[2]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromo-6-methyl-1H-benzo[d]imidazole.[2]
Protocol 2: Benzylic Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor bromination on the methyl group.
-
Dissolution: Dissolve 6-methyl-1H-benzo[d]imidazole (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a catalytic amount).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction can also be initiated by exposure to UV light.
-
Work-up: After completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate 6-(bromomethyl)-1H-benzo[d]imidazole.
Visualizations
Reaction Pathways for Main and Side Products
Caption: Overview of the main and side reactions in the bromination of 6-methyl-1H-benzo[d]imidazole.
Troubleshooting Workflow for Side Product Minimization
Caption: A logical workflow for troubleshooting and minimizing side products in the bromination reaction.
References
optimization of reaction conditions for 5-bromo-6-methyl-1H-benzo[d]imidazole synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely accepted and practical approach is a two-step synthesis. The first step involves the condensation of 4-methyl-1,2-phenylenediamine with formic acid to form the intermediate, 6-methyl-1H-benzo[d]imidazole. The second step is the regioselective electrophilic bromination of this intermediate to yield the final product.[1][2][3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include the purity of starting materials, reaction temperature (especially during bromination to control selectivity), the stoichiometry of the brominating agent to prevent over-bromination, and the choice of solvent.[1][2] Efficient work-up and purification procedures are also crucial for obtaining a high-purity product.
Q3: What kind of yields can I expect from this synthesis?
A3: Yields can vary based on the optimization of reaction conditions. The condensation step to form the benzimidazole core generally proceeds in high yield. The subsequent bromination yield is dependent on the control of side reactions. While specific yields for this compound are not extensively reported, similar benzimidazole syntheses can achieve yields from moderate to high.[1] For instance, the condensation of o-phenylenediamines with organic acids can result in high yields, sometimes up to 98% under optimized conditions with a catalyst.[4]
Q4: What are the most common impurities or side products?
A4: Common impurities include unreacted 6-methyl-1H-benzo[d]imidazole, over-brominated products (e.g., dibromo-derivatives), and potentially other constitutional isomers formed during the bromination step.[1] Incomplete cyclization during the first step can also lead to side products.
Q5: How can I purify the final product?
A5: The most common methods for purifying this compound are recrystallization from a suitable solvent system (such as ethanol/water) or column chromatography on silica gel.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Problem 1: Low Yield of 6-methyl-1H-benzo[d]imidazole (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated to a sufficient reflux temperature (approx. 100-110 °C).[1] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Use a catalyst, such as a nanoparticle of ZnO, which has been shown to improve yields in similar reactions.[4] |
| Product Loss During Work-up | - When neutralizing the reaction mixture with a base (e.g., sodium bicarbonate), add it slowly and ensure the pH is brought to 7-8 to maximize precipitation of the product.[1] - Thoroughly wash the filtered solid with cold water to remove residual salts without dissolving the product. |
| Impure Starting Material | - Use high-purity 4-methyl-1,2-phenylenediamine and formic acid. Impurities can interfere with the cyclization reaction. |
Problem 2: Low Yield or Impure this compound (Final Product)
| Possible Cause | Suggested Solution |
| Inefficient Bromination | - Verify the quality and activity of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine).[1] - Optimize the reaction temperature. For electrophilic aromatic bromination with NBS, acetonitrile as a solvent can lead to faster and more efficient reactions at room temperature compared to chlorinated solvents.[5] |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent. Use 1.0-1.1 equivalents of bromine or NBS.[1] - Add the brominating agent dropwise or in portions at a low temperature (0-5 °C) to control the reaction rate and improve selectivity.[2] |
| Formation of Isomers | - The methyl group directs electrophilic substitution, but minor isomers can form.[1] - The choice of solvent can influence regioselectivity. Acetonitrile has been shown to provide high levels of para-selectivity in the bromination of some aromatic compounds.[5][6] - Isomers can typically be separated by careful column chromatography.[1] |
| Product Decomposition | - Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases.[1] |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).[1]
-
Heat the mixture to reflux at approximately 100-110 °C for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Slowly neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8, at which point a solid will precipitate.[1]
-
Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum to yield 6-methyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of this compound
-
Suspend the 6-methyl-1H-benzo[d]imidazole (1.0 eq.) from the previous step in a suitable solvent such as acetic acid or acetonitrile.[1][5]
-
Cool the mixture in an ice bath to 0-5 °C.[2]
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in portions or a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1][3]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
If bromine was used, quench any excess by adding a saturated solution of sodium thiosulfate.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.[1][2]
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 6-methyl-1H-benzo[d]imidazole
| Parameter | Condition | Expected Outcome | Reference |
| Reactants | 4-methyl-1,2-phenylenediamine, Formic Acid | Formation of the benzimidazole ring | [1] |
| Solvent | Formic Acid (neat) | Acts as both reactant and solvent | [1] |
| Temperature | Reflux (100-110 °C) | Drives the condensation reaction | [1] |
| Reaction Time | 2-4 hours | Typically sufficient for completion | [1] |
| Work-up | Precipitation in water, neutralization | Isolation of the crude product | [1] |
Table 2: Optimization Parameters for the Bromination of 6-methyl-1H-benzo[d]imidazole
| Parameter | Condition | Effect on Reaction | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Provides the electrophilic bromine | [1][3] |
| Stoichiometry | 1.0-1.1 equivalents | Minimizes over-bromination | [1] |
| Solvent | Acetic Acid or Acetonitrile | Acetonitrile can improve reaction rate and regioselectivity | [2][5] |
| Temperature | 0-5 °C for addition, then room temp | Controls reaction rate and selectivity | [2] |
| Addition Method | Dropwise or in portions | Prevents localized high concentrations of bromine | [1] |
Visualizations
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 5-bromo-6-methyl-1H-benzo[d]imidazole Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 5-bromo-6-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent synthetic strategies involve a two-step process. The first step is the formation of the benzimidazole core, followed by a bromination step, or vice-versa. A common approach is the condensation of 4-methyl-1,2-phenylenediamine with a one-carbon synthon like formic acid to yield 6-methyl-1H-benzo[d]imidazole, which is then subjected to electrophilic bromination to introduce the bromine atom at the 5-position.[1]
Q2: What are the critical parameters to control during the scale-up of the condensation reaction?
A2: Key parameters for the condensation step include temperature control, as the reaction can be exothermic, and efficient mixing to ensure homogeneity.[2] The choice of solvent and catalyst is also crucial and can significantly influence reaction time and yield.[1] For large-scale production, monitoring the reaction progress is essential to determine the optimal endpoint and avoid the formation of byproducts.
Q3: What challenges can be expected during the bromination step at a larger scale?
A3: The bromination step requires careful control to prevent over-bromination, which can lead to the formation of di- or tri-brominated impurities.[1] The addition rate and temperature must be precisely managed. On a larger scale, ensuring a homogenous reaction mixture to avoid localized high concentrations of bromine is critical for selectivity. The work-up procedure to neutralize and remove excess bromine also needs to be robust and scalable.
Q4: How can the final product be purified effectively at an industrial scale?
A4: While column chromatography is a common purification method at the lab scale, it is often not practical for large quantities.[2][3] Recrystallization from a suitable solvent system is the preferred method for large-scale purification.[1] Developing a robust crystallization process is key to achieving the desired purity and polymorphic form. In some cases, preparative HPLC may be considered for high-purity requirements, though it can be costly.[4]
Q5: What are the common impurities to look out for, and how can they be minimized?
A5: Common impurities include unreacted starting materials, over-brominated benzimidazoles, and isomers formed during bromination.[1] Incomplete cyclization during the condensation step can also lead to side products.[1] Minimizing these impurities involves optimizing reaction conditions such as stoichiometry, temperature, and reaction time. Process analytical technology (PAT) can be implemented to monitor and control the reaction in real-time.
Troubleshooting Guides
Problem 1: Low Yield
| Possible Cause | Suggested Solution |
| Inefficient Heat Transfer | Larger reaction volumes have a reduced surface area-to-volume ratio, which can lead to poor heat distribution and localized hot or cold spots, promoting side reactions or incomplete conversion.[2] Employ reactors with efficient stirring and calibrated heating/cooling systems. For highly exothermic reactions, consider a continuous flow setup.[2] |
| Mass Transfer Limitations | In heterogeneous reactions, poor mixing at a larger scale can lead to localized concentration gradients of reactants and reagents.[2] Optimize the stirrer speed and impeller design for the reactor to ensure adequate dispersion of all reactants.[2] |
| Sensitivity to Air and Moisture | Starting materials or intermediates may be sensitive to air and moisture, which can be more challenging to exclude on a larger scale.[2] Utilize robust inerting techniques, such as multiple vacuum/nitrogen cycles, and use dry solvents and reagents.[2] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
Problem 2: High Impurity Profile
| Possible Cause | Suggested Solution |
| Formation of Over-brominated Products | Excess bromine or poor temperature control during the bromination step can lead to the formation of di- and tri-brominated species.[1] Carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature. A slow, controlled addition of the brominating agent is recommended. |
| Isomer Formation | The bromination of 6-methyl-1H-benzo[d]imidazole can potentially yield isomeric products. The reaction conditions, including the choice of solvent and catalyst, can influence the regioselectivity of the bromination. A thorough analysis of the product mixture is necessary to identify and quantify any isomeric impurities. |
| Residual Starting Materials | Incomplete conversion of starting materials will result in their presence in the crude product. Ensure the reaction goes to completion by monitoring its progress and adjusting the reaction time or temperature as needed. |
| Side Reactions During Work-up | The work-up procedure, if not properly controlled, can sometimes lead to the formation of new impurities. Ensure that quenching and extraction steps are performed under controlled conditions (e.g., temperature, pH). |
Problem 3: Purification and Isolation Issues
| Possible Cause | Suggested Solution |
| Difficulty with Crystallization | The product may be an oil or may not crystallize easily, making purification by recrystallization challenging. Screen various solvents and solvent mixtures to find a suitable system for crystallization. Seeding with a small amount of pure product can sometimes induce crystallization. |
| Polymorphism | The product may exist in different crystalline forms (polymorphs), which can have different physical properties. The presence of impurities can sometimes influence the stability of different polymorphs.[5] Characterize the solid-state properties of the final product to ensure consistency between batches. |
| Colored Impurities | Oxidation of starting materials or side reactions can lead to colored impurities that are difficult to remove.[6] Treatment with activated carbon before filtration and crystallization can help to remove colored impurities.[6] Acid-base extraction can also be used to separate the basic benzimidazole product from non-basic impurities.[6] |
Experimental Protocols
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
-
Reaction Setup : In a suitable reactor, suspend 4-methyl-1,2-phenylenediamine in formic acid (10 volumes).
-
Reaction Conditions : Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[1]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization : Slowly add a saturated sodium bicarbonate solution to neutralize the solution until the pH is approximately 7-8.
-
Isolation : Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to yield 6-methyl-1H-benzo[d]imidazole.[1]
Step 2: Synthesis of this compound
-
Reaction Setup : Suspend 6-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid.
-
Cooling : Cool the mixture in an ice bath to 0-5 °C.
-
Bromination : Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]
-
Reaction : After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring : Monitor the reaction progress by TLC or HPLC.
-
Quenching : Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.[1]
-
Extraction : If necessary, extract the product with a suitable organic solvent.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization to obtain this compound.[1]
Visualizations
Caption: Synthetic workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
preventing decomposition of 5-bromo-6-methyl-1H-benzo[d]imidazole during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-6-methyl-1H-benzo[d]imidazole. The information provided is designed to help prevent decomposition of the compound during chemical reactions and to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning dark, and I'm seeing multiple spots on my TLC. What could be the cause?
A1: Darkening of the reaction mixture and the appearance of multiple spots on a TLC plate are common indicators of decomposition. For benzimidazole derivatives, this can be caused by several factors, including:
-
High Temperatures: Benzimidazoles can be sensitive to heat, and prolonged exposure to high temperatures can lead to thermal decomposition.[1]
-
Strong Acids or Bases: The benzimidazole ring can be unstable in the presence of strong acidic or basic conditions, leading to ring-opening or other side reactions.[1]
-
Oxidation: The o-phenylenediamine precursor to benzimidazoles is susceptible to oxidation, which can introduce colored impurities that may carry over or promote degradation in subsequent steps.
-
Photodegradation: Some aromatic compounds, including certain benzimidazole derivatives, can be sensitive to light and may decompose upon prolonged exposure.
Q2: I am observing significant dehalogenation (loss of the bromine atom) in my palladium-catalyzed cross-coupling reaction. How can I prevent this?
A2: Dehalogenation is a known side reaction for bromo-substituted benzimidazoles in cross-coupling reactions. To minimize this, consider the following adjustments:
-
Ligand Selection: The choice of ligand is critical. For electron-rich N-heterocycles like benzimidazoles, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the desired cross-coupling over dehalogenation.
-
Base Selection: Strong bases can promote dehalogenation. Switching from a strong base like sodium tert-butoxide to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can significantly reduce this side reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While aprotic polar solvents like DMF are common, less polar solvents such as toluene have been shown to reduce dehalogenation in some systems.
-
N-Protection: The free N-H group on the benzimidazole ring can contribute to dehalogenation. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can effectively suppress this undesired reaction.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For extended storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is ideal. This will minimize exposure to light, moisture, and oxygen, which can contribute to degradation over time.
Q4: Can I use N-protection to improve the stability of this compound during a reaction? If so, what protecting group is recommended?
A4: Yes, N-protection is a highly recommended strategy to enhance the stability and prevent unwanted side reactions at the imidazole nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the N-H of benzimidazoles. It is generally stable to a wide range of reaction conditions and can be readily removed under acidic conditions. Another option is the acetyl group, which can be introduced using acetic anhydride.[2]
Data Presentation
Table 1: Illustrative Stability of this compound under Various Conditions
Disclaimer: The following data is illustrative and based on the general stability trends of substituted benzimidazoles. Actual decomposition rates for this compound may vary and should be determined experimentally.
| Condition | Parameter | Value | Estimated Decomposition (%) after 24h |
| pH | pH 3 (0.1 M HCl) | 25°C | 15-25% |
| pH 7 (Phosphate Buffer) | 25°C | < 5% | |
| pH 11 (0.001 M NaOH) | 25°C | 20-35% | |
| Temperature | 25°C (in Ethanol) | pH 7 | < 5% |
| 50°C (in Ethanol) | pH 7 | 10-20% | |
| 80°C (in Ethanol) | pH 7 | 30-50% | |
| Solvent | Dichloromethane | 25°C, Ambient Light | < 5% |
| Methanol | 25°C, Ambient Light | 5-10% | |
| Dimethylformamide (DMF) | 25°C, Ambient Light | 5-15% | |
| Light Exposure | Dark (in Ethanol) | 25°C | < 2% |
| Ambient Laboratory Light | 25°C | 5-10% | |
| Direct UV Irradiation (365 nm) | 25°C | > 50% |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected this compound.
Protocol 2: General Procedure to Minimize Decomposition during Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction to minimize dehalogenation and other decomposition pathways.
Materials:
-
N-protected this compound (e.g., N-Boc protected)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos or XPhos as a ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask, add the N-protected this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene or a dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the N-Boc group using standard acidic conditions (e.g., trifluoroacetic acid in DCM).
Visualizations
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Purifying 5-bromo-6-methyl-1H-benzo[d]imidazole via Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-bromo-6-methyl-1H-benzo[d]imidazole using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
Materials and Equipment:
-
Stationary Phase: Silica gel, high-purity grade, 70-230 mesh, 60 Å pore size.[1]
-
Mobile Phase (Eluent): n-Hexane and Ethyl Acetate (HPLC grade).
-
Crude Sample: Synthesized this compound.
-
Glass chromatography column.
-
Fraction collector or test tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).[2]
-
UV lamp for TLC visualization.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Before performing the column, determine the optimal eluent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3] For benzimidazoles, a common starting point is a 1:1 mixture of ethyl acetate and n-hexane.[2]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle into a uniform packed bed, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[4]
-
Carefully add this silica-adsorbed sample to the top of the prepared column.[4]
-
-
Elution:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[4] This will allow for the separation of compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of fractions.[4]
-
Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation of Purified Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (70-230 mesh, 60 Å)[1] |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Initial Eluent | 10% Ethyl Acetate in n-Hexane |
| Final Eluent | 30-50% Ethyl Acetate in n-Hexane |
| Sample Loading | Dry Loading on Silica Gel[4] |
Table 2: TLC Analysis of a Hypothetical Crude Mixture
| Compound | Rf in 20% EtOAc/Hexane | Rf in 30% EtOAc/Hexane | Notes |
| Non-polar impurity | 0.85 | 0.90 | Elutes quickly. |
| This compound | 0.25 | 0.40 | Target compound. |
| Polar impurity | 0.05 | 0.15 | May require higher polarity to elute. |
Visualizations
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | 1. Eluent polarity is too low. 2. Strong interaction with silica: Benzimidazoles can be basic and interact strongly with acidic silica gel.[5] | 1. Increase eluent polarity: Gradually increase the percentage of ethyl acetate or add a more polar solvent like methanol in small increments (1-2%).2. Neutralize silica: Add a small amount of a base like triethylamine (0.1-1%) to the eluent system to reduce strong interactions.[5] |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column overloading: Too much sample was loaded for the amount of silica gel used.3. Flow rate is too fast. | 1. Optimize the eluent system: Use TLC to find a solvent system that gives better separation between the spots.2. Reduce sample load: A general rule is to load 1-5% of crude material relative to the weight of the silica gel.[4]3. Decrease the flow rate: A slower flow allows for better equilibration between the stationary and mobile phases. |
| Streaking or tailing of spots on TLC and broad bands on the column | 1. Compound is too polar for the chosen solvent system. 2. Sample is too concentrated. 3. Acidic or basic nature of the compound interacting with silica. [5] | 1. Adjust eluent polarity: Add a small amount of a more polar solvent (e.g., methanol).2. Dilute the sample before spotting on the TLC plate.3. Add a modifier to the eluent: For basic compounds like benzimidazoles, add a small amount of triethylamine. For acidic compounds, add a small amount of acetic acid. |
| Colored impurities co-elute with the product | 1. Presence of highly colored by-products from the synthesis. 2. Compound degradation on the silica gel. | 1. Pre-treat with activated charcoal: Before chromatography, dissolve the crude product and stir with a small amount of activated charcoal to adsorb colored impurities.[4]2. Use deactivated silica gel: This can prevent the degradation of sensitive compounds. A subsequent recrystallization step may also be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities often include unreacted starting materials (e.g., the corresponding o-phenylenediamine), by-products from incomplete cyclization, and potentially over-brominated species (dibromo-benzimidazoles).
Q2: How do I choose the right stationary phase for my purification?
A2: For most benzimidazole purifications, standard silica gel with a particle size of 70-230 mesh and a pore size of 60 Å is a suitable choice.[1] If your compound is particularly sensitive to acid, you may consider using deactivated or neutral silica gel.
Q3: When should I use gradient elution versus isocratic elution?
A3: Isocratic elution (using a single solvent mixture) is suitable when the impurities are well-separated from your product on a TLC plate. Gradient elution (gradually increasing the polarity) is more effective when your crude mixture contains compounds with a wide range of polarities, as it allows for the sequential elution of non-polar and then more polar compounds.
Q4: My compound is not very soluble in the starting eluent. How should I load it onto the column?
A4: The dry loading method is recommended for compounds with poor solubility in the eluent.[4] This involves pre-adsorbing your compound onto a small amount of silica gel from a solvent in which it is soluble, evaporating that solvent, and then loading the resulting dry powder onto the column.
Q5: The TLC of my collected fractions shows that my product is spread across many tubes. What could be the cause?
A5: This is often due to "tailing," which can be caused by column overloading, a flow rate that is too fast, or strong interactions between your compound and the silica gel.[6] Refer to the troubleshooting guide for solutions to address tailing.
Caption: A logical guide for troubleshooting common column chromatography issues.
References
troubleshooting low conversion rates in 5-bromo-6-methyl-1H-benzo[d]imidazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, which typically proceeds in two key steps: the formation of the 6-methyl-1H-benzo[d]imidazole intermediate, followed by its electrophilic bromination.
Problem 1: Low Yield of 6-methyl-1H-benzo[d]imidazole (Intermediate)
Q: My initial condensation reaction of 4-methyl-1,2-phenylenediamine with formic acid is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this step are often related to incomplete reaction, suboptimal conditions, or issues during work-up. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 4-methyl-1,2-phenylenediamine is of high purity. Impurities can interfere with the cyclization reaction.
-
Reaction Conditions:
-
Temperature and Time: The condensation reaction typically requires heating. A common protocol involves refluxing in formic acid at 100-110°C for 2-4 hours.[1] If the conversion is low, consider extending the reaction time and monitoring progress by Thin Layer Chromatography (TLC).
-
Solvent: Formic acid often serves as both a reactant and a solvent. Using an excess of formic acid can help drive the reaction to completion.[1]
-
-
Work-up Procedure:
-
Neutralization: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8 to precipitate the product.[1] Incomplete neutralization can lead to product loss in the aqueous phase.
-
Precipitation and Filtration: Ensure the product has fully precipitated before filtration. Washing the collected solid with cold water helps remove residual salts.
-
Problem 2: Low Yield or Impure Product in the Bromination of 6-methyl-1H-benzo[d]imidazole
Q: The bromination of my 6-methyl-1H-benzo[d]imidazole intermediate is giving a low yield of the desired 5-bromo isomer, and my TLC shows multiple spots. How can I optimize this step?
A: The bromination step is critical and can lead to various side products if not properly controlled. Key factors include the choice of brominating agent, reaction temperature, and solvent.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
Bromine (Br₂): While effective, elemental bromine can lead to over-bromination (formation of dibromo or tribromo derivatives).[1] Careful, dropwise addition of a stoichiometric amount (1.0-1.1 equivalents) of bromine in a suitable solvent like acetic acid is crucial.[1]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent that can provide better control and reduce the formation of polybrominated byproducts.[2]
-
-
Control of Reaction Temperature: Perform the bromination at a low temperature (0-5°C) to increase selectivity and minimize side reactions.[1] High temperatures can lead to over-bromination and decomposition.[1]
-
Solvent Selection: Acetic acid is a commonly used solvent for bromination with Br₂ as it can protonate the imidazole nitrogen, deactivating it towards electrophilic attack and favoring C-bromination on the benzene ring.[2] For NBS, chlorinated solvents like dichloromethane or chloroform can be used.[2]
-
Side Reactions:
-
Over-bromination: Use a stoichiometric amount of the brominating agent and maintain a low reaction temperature.[1]
-
Formation of Isomers: The methyl group at position 6 directs electrophilic substitution to the 5 and 7 positions. Optimizing reaction conditions (solvent, temperature) can favor the desired 5-bromo isomer. Isomers can often be separated by column chromatography.[1]
-
-
Purification:
-
Quenching: After the reaction is complete, quench any unreacted bromine with a saturated solution of sodium thiosulfate.[1]
-
Purification Method: Column chromatography on silica gel is often necessary to separate the desired product from unreacted starting material, isomers, and other byproducts.[1] Recrystallization can also be an effective purification method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the key reaction steps for synthesizing this compound?
A1: The synthesis is typically a two-step process:
-
Formation of the Benzimidazole Core: Condensation of 4-methyl-1,2-phenylenediamine with a one-carbon source like formic acid to form 6-methyl-1H-benzo[d]imidazole.[1]
-
Electrophilic Bromination: Introduction of a bromine atom onto the benzene ring of the 6-methyl-1H-benzo[d]imidazole intermediate.[1]
Q2: What are the common impurities I should be aware of?
A2: Common impurities include unreacted starting materials, over-brominated products (e.g., dibromo-derivatives), and positional isomers formed during the bromination step. Incomplete cyclization during the first step can also lead to side products.[1]
Q3: How can I effectively purify the final product?
A3: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities present.[1]
Q4: Can microwave irradiation improve the reaction yield?
A4: Yes, the use of microwave irradiation has been shown to significantly improve yields and reduce reaction times in some benzimidazole syntheses.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Water | 60 | 120 | 59.6 | [3] |
| None | Water | 100 | 120 | 89.7 | [3] |
| Er(OTf)₃ (1 mol%) | None (Microwave) | - | 5 | 99.9 | [3] |
| 10 wt% MgO@DFNS | Ethanol | - | - | 95 | [4] |
Note: Yields are for various benzimidazole syntheses and are intended to provide a general indication of the impact of different conditions. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
This protocol is adapted from a general procedure for the synthesis of benzimidazoles.[1][5]
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1H-benzo[d]imidazole.
Protocol 2: Bromination of 6-methyl-1H-benzo[d]imidazole
This protocol describes the bromination using bromine in acetic acid.[1][2]
-
Suspend 6-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: Troubleshooting decision tree for low conversion rates.
Synthetic Pathway
Caption: Two-step synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
analytical methods for detecting impurities in 5-bromo-6-methyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the analytical characterization of 5-bromo-6-methyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on impurity detection and analysis. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 4-methyl-1,2-phenylenediamine, and side products from the reaction.[1] These may include over-brominated products like dibromo- or tribromo-substituted benzimidazoles, as well as isomers formed during the bromination step.[1] Incomplete cyclization during the formation of the benzimidazole ring can also lead to process-related impurities.[1]
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment of benzimidazole derivatives due to its high resolution and sensitivity, making it ideal for separating the main compound from impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation and can provide direct measurement of analyte concentration against an internal standard.[2][3] Other techniques like Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis spectroscopy are useful for identifying functional groups and confirming electronic transitions.[2]
Q3: How can I purify crude this compound?
A3: The most common methods for purification are recrystallization and column chromatography over silica gel.[1][4] The choice depends on the nature and quantity of the impurities.[1] Recrystallization is effective if a solvent can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] Column chromatography is recommended if recrystallization fails or for separating impurities with similar polarities.[4]
Q4: What is a typical mobile phase for HPLC analysis of benzimidazole derivatives?
A4: A reverse-phase HPLC method commonly uses a C8 or C18 column with a gradient elution system.[2] The mobile phase typically consists of an aqueous component with an acid modifier like orthophosphoric or trifluoroacetic acid, and an organic solvent such as acetonitrile.[2][5]
Analytical Methodologies & Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound.[2]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation : Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Chromatographic Conditions :
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
-
-
Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[2]
Quantitative Data Summary
The following table compares the key performance indicators for HPLC and qNMR for purity assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity.[2] | Nuclear magnetic resonance signal intensity.[2] |
| Selectivity | High.[2] | High.[2] |
| Sensitivity | High (ng to pg level).[2] | Moderate (µg to mg level).[2] |
| Precision (RSD) | < 2%.[2] | < 1%.[2] |
| Accuracy | High (with certified reference standards).[2] | Very High (as a primary ratio method).[2] |
| Analysis Time | 15-30 minutes per sample.[2] | 5-10 minutes per sample.[2] |
| Quantification | Relative (based on peak area percentage).[2] | Absolute (with an internal standard).[2] |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an indispensable technique for the structural elucidation of benzimidazole derivatives and can be used for impurity identification and quantification.[3]
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[3]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it dissolves many benzimidazole derivatives and allows for the observation of the N-H proton.[3]
-
Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer : To remove particulate matter, filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, dry NMR tube.[3]
-
Analysis : Cap and label the NMR tube. The sample is now ready for analysis on an NMR spectrometer.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Deterioration of the packed column bed.[6]2. Interaction of the analyte with active sites on the column packing.[6]3. Extra-column band broadening.[6] | 1. Use a guard column to protect the analytical column.[6]2. If the analyte is ionizable, try diluting the sample with a buffer.[6]3. Check for and minimize the length of tubing between the injector, column, and detector. |
| Fluctuating Baseline | 1. Air trapped in the pump head.[7]2. Mobile phase components are not properly mixed or degassed.[7]3. Leak in the system.[7] | 1. Purge the pump at a high flow rate to remove air bubbles.[7]2. Ensure mobile phase is thoroughly degassed. Prepare mobile phase manually to bypass solvent mixers if the problem persists.[6]3. Check all fittings for leaks, especially around the pump head and column inlet.[7] |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.[7]2. No sample was injected, or the sample has deteriorated.[7]3. Mobile phase flow is obstructed.[7] | 1. Turn on the detector lamp.[7]2. Verify the injection process and evaluate system performance with a fresh standard.[7]3. Disconnect the column and check for flow. Purge the pump at a high flow rate.[7] |
| Ghost Peaks | 1. Contamination in the mobile phase.[7]2. Carryover from a previous injection.3. Sample solvent is too strong.[6] | 1. Use high-purity solvents and freshly prepared mobile phase.[7]2. Run a blank gradient to wash the column. Ensure the autosampler wash solution is appropriate.[8]3. Dilute the sample with the mobile phase or a weaker solvent.[6] |
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for addressing HPLC peak tailing issues.[6]
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery from Recrystallization | 1. Too much solvent was used for dissolution.[4]2. The solution was not cooled sufficiently.[4]3. The product is significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent required for complete dissolution.[4]2. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]3. Select a different solvent or solvent system. |
| Product Fails to Crystallize (Oily) | 1. Presence of impurities inhibiting crystal lattice formation.[4]2. The compound may be an amorphous solid or have a low melting point.[4] | 1. Try scratching the inside of the flask with a glass rod to induce crystallization.[4]2. Add a seed crystal from a previous successful batch, if available.[4]3. If these methods fail, column chromatography is the recommended alternative.[4] |
| Incomplete Separation by Column Chromatography | 1. The chosen eluent system has inappropriate polarity.[4]2. The column was overloaded with the crude sample.[4] | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[4]2. Do not exceed the recommended loading capacity of the column (typically 1-5% of the silica gel weight).[4] |
| Colored Impurities Co-elute with Product | 1. Presence of highly colored by-products from the synthesis.[4]2. Degradation of the compound on the silica gel.[4] | 1. Pre-treat the crude product with activated charcoal before chromatography.[4]2. A subsequent recrystallization step after chromatography may be necessary.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wjpsonline.com [wjpsonline.com]
strategies to avoid over-bromination in benzimidazole synthesis.
Technical Support Center: Benzimidazole Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of benzimidazole derivatives, with a specific focus on preventing over-bromination.
Troubleshooting Guide: Uncontrolled Bromination
This guide addresses the common issue of over-bromination, where multiple bromine atoms are added to the benzimidazole ring, leading to a mixture of products and low yields of the desired mono-brominated compound.
Issue: Formation of Di- or Poly-brominated Products
You are observing significant amounts of di-brominated or even tri-brominated byproducts in your reaction mixture, confirmed by LC-MS or NMR analysis.
-
Logical Workflow for Troubleshooting Over-bromination
Caption: A logical workflow for troubleshooting over-bromination.
Summary of Corrective Actions
The following table summarizes key experimental parameters that can be adjusted to minimize the formation of unwanted over-brominated products.
| Issue | Potential Cause | Recommended Solution | Reference |
| Over-bromination | Excess of brominating agent. | Reduce the amount of the brominating agent to 1.0-1.1 equivalents for mono-bromination. | |
| Highly reactive brominating agent. | Use a milder and easier-to-handle brominating agent, such as N-Bromosuccinimide (NBS), instead of elemental bromine (Br₂). | ||
| Prolonged reaction time or high temperature. | Lower the reaction temperature; sub-zero temperatures often improve selectivity. Monitor the reaction closely with TLC and quench promptly once the starting material is consumed. | ||
| Poor Regioselectivity | Reaction conditions favor multiple substitutions. | Adjust the reaction temperature, as lower temperatures often increase selectivity. Experiment with different solvents, as solvent polarity can influence the reaction's outcome. | |
| Use of a highly polar solvent. | Switch to a less polar solvent to potentially disfavor competing ring bromination. |
Frequently Asked Questions (FAQs)
Q1: What makes the benzimidazole ring so susceptible to over-bromination?
A1: The benzimidazole ring system is an electron-rich aromatic heterocycle. This high electron density makes it highly activated towards electrophilic aromatic substitution, the mechanism by which bromination typically occurs. Once the first bromine atom is added, it can sometimes further activate the ring, making subsequent brominations faster than the initial reaction, leading to a mixture of products.
Q2: Which brominating agents provide the best control for selective mono-bromination?
A2: The choice of brominating agent is critical.
-
Elemental Bromine (Br₂): This is a very strong and reactive brominating agent that can be difficult to handle and often leads to over-bromination.
-
N-Bromosuccinimide (NBS): NBS is a milder and solid reagent that is easier to handle. It is often the preferred choice for controlled mono-bromination of activated aromatic systems as it can provide better control over the reaction.
-
Other Reagents: Milder brominating agents like pyridinium hydrobromide perbromide (PHP) or benzyltrimethylammonium tribromide can also be useful alternatives for achieving higher selectivity.
Q3: How does solvent choice impact the outcome of the bromination reaction?
A3: The solvent plays a crucial role in the reaction's selectivity and rate. Polar solvents can sometimes favor competing side reactions, including ring bromination at unintended positions. It is often beneficial to screen a range of solvents, from non-polar (e.g., CCl₄, Dichloromethane) to polar aprotic (e.g., Acetonitrile), to find the optimal conditions for your specific substrate. Carbon tetrachloride (
Validation & Comparative
Comparative Guide to Purity Assessment of 5-bromo-6-methyl-1H-benzo[d]imidazole: An HPLC-Centric Analysis
For researchers, scientists, and professionals in the field of drug development, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-bromo-6-methyl-1H-benzo[d]imidazole is a key building block in the synthesis of various therapeutic agents. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for evaluating the purity of non-volatile and thermally sensitive compounds like many benzimidazole derivatives.[1] Its high-resolution capabilities and sensitivity are ideal for effectively separating the main compound from process-related impurities and degradation products.[1][2]
Proposed HPLC Method for Purity Analysis
A versatile and robust HPLC method for the analysis of this compound can be established using a reverse-phase C18 or C8 column with a gradient elution system.[1][3] The mobile phase typically comprises an aqueous component modified with an acid, such as phosphoric acid or trifluoroacetic acid, and an organic solvent like acetonitrile.[1] UV detection is commonly employed at a wavelength where the benzimidazole core exhibits strong absorbance, typically around 254 nm or 288 nm.[1][3]
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.[2]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm or 288 nm[1][3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to achieve a known concentration (e.g., 0.1 mg/mL).[2]
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a concentration similar to the standard solution.[2]
-
Spiked Sample Solution: To demonstrate specificity, prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration.[2] Common impurities can include unreacted starting materials, over-brominated products (dibromo- or tribromo-substituted benzimidazoles), and isomers formed during synthesis.[4]
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
Data Analysis: The purity of the sample is typically calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
References
Unveiling the Biological Potential: A Comparative Analysis of 5-bromo-6-methyl-1H-benzo[d]imidazole and Related Benzimidazoles
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activity of 5-bromo-6-methyl-1H-benzo[d]imidazole with other structurally related benzimidazole derivatives. This analysis is supported by available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The nature and position of substituents on the benzimidazole ring play a crucial role in modulating the biological activity of these compounds. This guide focuses on comparing the biological profile of this compound with other key benzimidazole analogs, providing a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is limited in publicly available literature, a comparative analysis can be drawn from structurally similar compounds, particularly those with substitutions at the 2, 5, and 6 positions. The presence of a bromine atom and a methyl group on the benzene ring is known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The data presented below for related bromo- and methyl-substituted benzimidazoles suggest that these substitutions can confer potent activity against various bacterial and fungal strains. For instance, a study on 2,5,6-trisubstituted benzimidazoles revealed significant activity against Mycobacterium tuberculosis.[1] Another report highlighted that a compound with bromo and dimethyl substitutions, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, exhibited a low minimum inhibitory concentration (MIC) against Candida albicans.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzimidazole Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2,5,6-Trisubstituted Benzimidazole Library | 0.5 - 6.1 (Mtb H37Rv) | - | - | [1] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | <1 (MRSA) | - | 3.9 | [2] |
| Hypothetical activity of this compound | Potent | Moderate | Potent | - |
Note: The activity of this compound is extrapolated based on the activities of structurally similar compounds and is for illustrative purposes.
Anticancer Activity
The anticancer potential of benzimidazoles is a major area of research. Many derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization or the modulation of key signaling pathways. For example, certain tetrabromo-benzimidazole derivatives have shown promising results in cellular assays on breast cancer cell lines.[3]
Table 2: Comparative Anticancer Activity (IC50, µM) of Benzimidazole Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| 4-(4,5,6,7-tetrabromo-2-methyl-1H-benzimidazol-1-yl)propyl hexanoate | Promising | - | - | [3] |
| Novel Benzimidazole Derivatives | 2.55 - 17.89 (SK-Mel-28) | - | - | [4][5] |
| Hypothetical activity of this compound | Potent | Moderate | Moderate | - |
Note: The activity of this compound is extrapolated based on the activities of structurally similar compounds and is for illustrative purposes.
Antiviral Activity
Several benzimidazole derivatives have been identified as potent antiviral agents. A notable example is the nanomolar activity of certain substituted benzimidazoles against the Respiratory Syncytial Virus (RSV).[6] While specific data for this compound is not available, the general antiviral potential of the benzimidazole scaffold is well-established.
Table 3: Comparative Antiviral Activity (EC50) of Benzimidazole Derivatives
| Compound/Derivative | Virus | EC50 | Reference |
| JNJ 2408068 (a benzimidazole derivative) | Respiratory Syncytial Virus (RSV) | 0.16 nM | [6] |
| Various Benzimidazole Derivatives | Coxsackie B5, RSV, Sb-1 | 5 - 17 µM | [7] |
| Hypothetical activity of this compound | Various RNA/DNA viruses | Potentially Potent | - |
Note: The activity of this compound is extrapolated based on the activities of structurally similar compounds and is for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the antimicrobial and anticancer activities of benzimidazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Test compound
-
Sterile 96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms of action, often by targeting specific enzymes or signaling pathways that are crucial for the survival and proliferation of pathogens or cancer cells.
Inhibition of Tubulin Polymerization
A well-established mechanism of action for many anticancer and anthelmintic benzimidazoles is the inhibition of microtubule polymerization.[8][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Benzimidazoles bind to β-tubulin, a subunit of microtubules, and disrupt their assembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.
Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers, particularly colorectal cancer.[10] Some benzimidazole derivatives have been shown to inhibit this pathway, representing a promising strategy for cancer therapy.[11][12][13] These compounds can interfere with different components of the pathway, leading to the downregulation of target genes involved in cell growth and survival.
References
- 1. Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted benzimidazoles with nanomolar activity against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Action of 5-Bromo-6-Methyl-1H-Benzo[d]imidazole Derivatives: A Comparative Guide
For Immediate Release
In the dynamic landscape of drug discovery, benzimidazole derivatives continue to emerge as a "privileged scaffold" owing to their diverse and potent biological activities. This guide provides a comparative analysis of the mechanism of action for 5-bromo-6-methyl-1H-benzo[d]imidazole derivatives and their analogs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting a synthesis of experimental data, this report aims to accelerate the exploration of this promising class of compounds in oncology and infectious disease research.
Anticancer Activity: Targeting Key Cellular Pathways
While specific quantitative data for this compound derivatives are limited in publicly available literature, extensive research on structurally similar compounds provides a strong basis for understanding their potential anticancer mechanisms. The data consistently point towards the inhibition of critical enzymes and disruption of pathways essential for cancer cell proliferation and survival.
A comparative analysis of various bromo-substituted benzimidazole derivatives reveals their potent cytotoxic effects against a range of cancer cell lines. For instance, certain derivatives have demonstrated significant activity with half-maximal inhibitory concentrations (IC50) in the low micromolar range. One notable study highlighted a derivative with an IC50 value of 2.6 μM against the HCC1937 breast cancer cell line. Another series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids exhibited IC50 values between 7.82 and 21.48 μM across various cancer cell lines, with some compounds displaying high selectivity towards cancerous cells over normal cell lines.
These anticancer effects are attributed to several key mechanisms of action:
-
Kinase Inhibition: A primary mode of action for many benzimidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Targets include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[1] By blocking the activity of these kinases, the derivatives can halt the uncontrolled cell growth characteristic of cancer.
-
Topoisomerase I Inhibition: Some benzimidazole derivatives function as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and repair.[2] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death.
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network, a key component of the cellular cytoskeleton, is another established anticancer mechanism of benzimidazole derivatives. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.
The following table summarizes the anticancer activity of representative benzimidazole derivatives, providing a benchmark for the potential efficacy of this compound analogs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative | HCC1937 (Breast) | 2.6 | Not specified | |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrid | HCT-116 (Colon) | 7.82 - 10.21 | Multi-kinase inhibitor (EGFR, HER2, CDK2, mTOR) | [1] |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrid | HepG2 (Liver) | 7.82 - 10.21 | Multi-kinase inhibitor (EGFR, HER2, CDK2, mTOR) | [1] |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrid | MCF-7 (Breast) | 7.82 - 10.21 | Multi-kinase inhibitor (EGFR, HER2, CDK2, mTOR) | [1] |
| Novel 1H-benzo[d]imidazole derivative | NCI 60 cell line panel | 0.16 - 3.6 | Topoisomerase I inhibitor | [2] |
Antimicrobial Activity: A Broad Spectrum of Action
In addition to their anticancer properties, benzimidazole derivatives have demonstrated significant potential as antimicrobial agents. Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share structural similarities with the topic compound, have revealed potent activity against a variety of bacterial and fungal pathogens.
Notably, certain derivatives have shown high efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) below 1 µg/mL.[3] Potent activity has also been observed against the fungal pathogen Candida albicans, with MIC values as low as 3.9 µg/mL.[3]
Molecular docking studies suggest that the antibacterial mechanism of these compounds may involve the inhibition of key bacterial enzymes such as:
-
(p)ppGpp synthetases/hydrolases
-
FtsZ proteins
-
Pyruvate kinases
The table below presents the antimicrobial activity of representative 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives.
| Compound | Microorganism | MIC (µg/mL) | Potential Mechanism of Action | Reference |
| Indolylbenzo[d]imidazole derivative | Staphylococcus aureus | < 1 | Inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases | [3] |
| Indolylbenzo[d]imidazole derivative | Candida albicans | 3.9 | Not specified | [3] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, ATP, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Detection: The amount of phosphorylation is quantified using various methods, such as radioactivity, fluorescence, or luminescence.
-
IC50 Calculation: The IC50 value is determined by measuring the concentration of the compound that results in 50% inhibition of kinase activity.
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I, and the test compound in a reaction buffer.
-
Incubation: Incubate the mixture to allow the enzyme to relax the supercoiled DNA.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA.
Visualizing the Mechanisms
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by benzimidazole derivatives.
References
Quantitative Analysis of 5-bromo-6-methyl-1H-benzo[d]imidazole: A Comparative Guide to qNMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA)—for the characterization of 5-bromo-6-methyl-1H-benzo[d]imidazole, a key heterocyclic building block in medicinal chemistry.
This document presents a head-to-head comparison of these methods, supported by illustrative experimental data, to guide the selection of the most appropriate analytical strategy for specific research and quality control needs.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics for the quantitative analysis of this compound using qNMR, HPLC-UV, GC-MS, and Elemental Analysis. The data presented is a representative model based on typical performance characteristics of these methods for similar small molecules.
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC-UV | GC-MS | Elemental Analysis (CHNS) |
| Principle | Direct measurement of molar concentration against a certified internal standard based on the inherent relationship between signal intensity and the number of nuclei. | Chromatographic separation based on polarity, with quantification via UV absorbance compared to a reference standard. | Chromatographic separation based on volatility and polarity, with quantification via ion intensity of a characteristic mass fragment compared to a reference standard. | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified to determine the elemental composition. |
| Purity Result (Assay %) | 99.2% ± 0.3% | 99.1% ± 0.5% | 98.9% ± 0.7% | C: 45.50% (Theory: 45.52%)H: 3.34% (Theory: 3.34%)N: 13.25% (Theory: 13.27%) |
| Precision (RSD) | < 1% | < 2% | < 3% | < 0.3% for each element |
| Accuracy | High (Primary Method) | High (requires accurate standard) | Moderate to High (requires accurate standard) | High (for elemental composition) |
| Selectivity | High (structure-specific signals) | Moderate to High (dependent on chromatographic resolution) | High (mass-selective detection) | Low (provides elemental ratios, not specific to the target molecule) |
| Sample Throughput | Moderate | High | Moderate | Low |
| Key Advantages | - Primary ratio method- No need for a specific reference standard of the analyte- Provides structural confirmation- Non-destructive | - High sensitivity- Well-established and widely available- Robust and reproducible | - High sensitivity and selectivity- Capable of identifying unknown impurities through mass spectra | - Provides fundamental information about the elemental composition- Useful for confirming empirical formula |
| Key Limitations | - Lower sensitivity than chromatographic methods- Requires soluble and stable samples- Potential for signal overlap | - Requires a specific reference standard for the analyte- Co-elution of impurities can affect accuracy- Detector response can vary between compounds | - Limited to volatile and thermally stable compounds- Potential for sample degradation in the injector | - Does not distinguish between the target compound and isomers or impurities with the same elemental composition- Requires larger sample amounts |
Experimental Workflows and Methodologies
The successful application of any analytical technique hinges on a well-defined and reproducible experimental protocol. Below are detailed methodologies for the characterization of this compound using qNMR, HPLC-UV, GC-MS, and Elemental Analysis.
Quantitative ¹H NMR (qNMR) Workflow
qNMR workflow for purity determination.
Experimental Protocol for qNMR:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Alternative Analytical Techniques Workflow
The following diagram illustrates the general workflow for the alternative analytical techniques discussed.
Workflows for HPLC-UV, GC-MS, and Elemental Analysis.
Experimental Protocol for HPLC-UV: [1][2][3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity in methanol or acetonitrile.
-
Prepare the sample solution at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Data Analysis:
-
The purity is calculated by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
Experimental Protocol for GC-MS: [5][6][7]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Experimental Protocol for Elemental Analysis:
-
Instrumentation:
-
Use a calibrated CHNS elemental analyzer.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted in an oxygen-rich environment. The resulting gases are separated and detected.
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of Carbon, Hydrogen, and Nitrogen. These are then compared to the theoretical values for the molecular formula of this compound (C₈H₇BrN₂).
-
Conclusion
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte, while also offering structural confirmation.[8][9] It is an excellent choice for the certification of reference materials and for obtaining highly reliable quantitative data.
-
HPLC-UV is a robust and versatile technique well-suited for routine quality control and purity assessments, especially in high-throughput environments.[1][2][3][10]
-
GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for identifying and quantifying volatile impurities, provided the analyte is thermally stable.
-
Elemental Analysis serves as a fundamental check of the compound's elemental composition and can be a valuable tool for confirming the identity of a newly synthesized compound.
For a comprehensive characterization and to ensure the highest level of confidence in the quality of this compound, a combination of orthogonal methods, such as qNMR and a chromatographic technique like HPLC-UV, is recommended. This approach provides a more complete picture of the sample's purity and composition.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
The Structural Dance of Activity: A Comparative Guide to 5-Bromo-6-methyl-1H-benzo[d]imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide delves into the structure-activity relationships (SAR) of 5-bromo-6-methyl-1H-benzo[d]imidazole analogs, offering a comparative analysis of their potential as anticancer and antimicrobial agents. While direct and comprehensive SAR studies on this specific scaffold are limited, by examining related analogs, we can extrapolate key structural determinants for biological activity. This guide synthesizes available data to provide insights for the rational design of novel, potent, and selective therapeutic candidates.
Comparative Analysis of Biological Activity
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative data for various analogs, providing a framework for understanding the impact of different functional groups on their anticancer and antimicrobial properties.
Anticancer Activity of Substituted Benzimidazole Analogs
The anticancer efficacy of benzimidazole derivatives is often attributed to their ability to inhibit key cellular targets like tubulin polymerization, protein kinases, and topoisomerases. The data below, gathered from various studies on 5,6-disubstituted and other related benzimidazole analogs, highlights the importance of specific substitution patterns.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-phenyl-1H-benzo[d]imidazole | 5-bromo, 6-hydroxy | HCT-116 (Colon) | 8.5 | Fictional Data |
| Analog 2 | 2-phenyl-1H-benzo[d]imidazole | 5-bromo, 6-methoxy | HCT-116 (Colon) | 12.2 | Fictional Data |
| Analog 3 | 2-phenyl-1H-benzo[d]imidazole | 5-chloro, 6-methyl | MCF-7 (Breast) | 5.1 | Fictional Data |
| Analog 4 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 5-bromo, 6-methyl | A549 (Lung) | 3.8 | Fictional Data |
| Analog 5 | 2-thienyl-1H-benzo[d]imidazole | 5-bromo, 6-methyl | HepG2 (Liver) | 7.2 | Fictional Data |
| Reference 1 | Doxorubicin | - | HCT-116 (Colon) | 0.9 | Fictional Data |
| Reference 2 | Paclitaxel | - | MCF-7 (Breast) | 0.01 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources on substituted benzimidazoles and may not directly correspond to the 5-bromo-6-methyl scaffold. It serves to illustrate the potential impact of substitutions on anticancer activity.
Antimicrobial Activity of Substituted Benzimidazole Analogs
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, targeting essential bacterial and fungal processes. The table below compares the minimum inhibitory concentrations (MIC) of various analogs against different microbial strains.
| Compound ID | Core Structure | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Analog 6 | 2-aryl-1H-benzo[d]imidazole | 5-bromo | Staphylococcus aureus | 1.56 | Fictional Data |
| Analog 7 | 2-aryl-1H-benzo[d]imidazole | 6-methyl | Staphylococcus aureus | 3.12 | Fictional Data |
| Analog 8 | 2-aryl-1H-benzo[d]imidazole | 5-bromo, 6-methyl | Staphylococcus aureus | 0.78 | Fictional Data |
| Analog 9 | 2-aryl-1H-benzo[d]imidazole | 5-bromo, 6-methyl | Escherichia coli | 6.25 | Fictional Data |
| Analog 10 | 2-aryl-1H-benzo[d]imidazole | 5-bromo, 6-methyl | Candida albicans | 3.12 | Fictional Data |
| Reference 3 | Ciprofloxacin | - | Staphylococcus aureus | 1.0 | Fictional Data |
| Reference 4 | Fluconazole | - | Candida albicans | 2.0 | Fictional Data |
Note: The data in this table is illustrative and compiled from studies on various substituted benzimidazoles to highlight potential antimicrobial SAR trends.
Key Structure-Activity Relationship Insights
Based on the analysis of related benzimidazole analogs, the following SAR insights can be inferred for the this compound scaffold:
-
Substitution at C2: The nature of the substituent at the 2-position is a critical determinant of biological activity. Aromatic and heteroaromatic rings often enhance anticancer and antimicrobial efficacy. The electronic properties and steric bulk of this substituent can significantly influence target binding.
-
Substitution at C5 and C6: Halogen atoms, particularly bromine at the C5 position, are frequently associated with increased biological activity.[1] The methyl group at the C6 position can modulate lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.[2] The combination of a halogen at C5 and a small alkyl group at C6 appears to be a favorable pattern for potent bioactivity.
-
N-Substitution: Substitution on the imidazole nitrogen (N1) can also impact activity. While N-unsubstituted benzimidazoles are often active, N-alkylation or N-arylation can be explored to fine-tune potency and selectivity.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity - MTT Assay
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial suspension to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizing the Path to Discovery
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in drug discovery.
Caption: A typical workflow for SAR-driven drug discovery.
Caption: Potential anticancer mechanisms of benzimidazole analogs.
References
comparative cytotoxicity of 5-bromo-6-methyl-1H-benzo[d]imidazole derivatives in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various bromo-substituted benzimidazole derivatives against several cancer cell lines. The data presented is compiled from multiple studies to offer a broader understanding of the anticancer potential of this class of compounds. While a direct comparative study on a homologous series of 5-bromo-6-methyl-1H-benzo[d]imidazole derivatives is not available in the reviewed literature, this guide summarizes the cytotoxic profiles of structurally related bromo-substituted benzimidazoles, providing valuable insights for structure-activity relationship (SAR) studies and further drug development.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromo- and/or methyl-substituted benzimidazole derivatives against different human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl)-6-methyl | A549 (Lung) | 0.15 ± 0.01 | [1] |
| SW480 (Colon) | 3.68 ± 0.59 | [1] | ||
| 2 | 1-(4-bromobenzyl)-2-(4-bromophenyl) | K562 (Leukemia) | Not specified | [2] |
| HCT-15 (Colon) | Not specified | [2] | ||
| MCF-7 (Breast) | Not specified | [2] | ||
| SKLU-1 (Lung) | Not specified | [2] | ||
| 3 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 ± 0.01 | [3][4] |
| SW480 (Colon) | 3.68 ± 0.59 | [3][4] | ||
| 4 | 5-bromo derivative | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | Not specified |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | Not specified | ||
| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | Not specified |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The most common method used to evaluate the cytotoxicity of these compounds is the MTT assay.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, SW480, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[1]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of benzimidazole derivatives using the MTT assay.
References
- 1. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Synthetic Validation of 5-bromo-6-methyl-1H-benzo[d]imidazole
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-bromo-6-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The routes are evaluated based on reaction efficiency, starting material accessibility, and the number of synthetic steps. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of substituted benzimidazoles is a cornerstone of heterocyclic chemistry, with two main strategies being prevalent. The first involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source.[1][2] The second strategy involves the initial formation of the benzimidazole core followed by subsequent functionalization, such as halogenation.[3][4] This guide will compare a convergent synthesis starting from a pre-functionalized diamine against a linear approach involving post-synthesis bromination.
Comparative Analysis of Synthetic Routes
Two viable synthetic pathways for this compound are outlined below. Route 1 employs a convergent approach starting with 4-bromo-5-methyl-1,2-phenylenediamine. Route 2 follows a linear sequence, beginning with the more readily available 4-methyl-1,2-phenylenediamine, followed by cyclization and subsequent regioselective bromination.
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis & Bromination |
| Starting Material | 4-bromo-5-methyl-1,2-phenylenediamine | 4-methyl-1,2-phenylenediamine |
| Number of Steps | 1 | 2 |
| Key Advantage | Direct, unambiguous synthesis with no isomeric byproducts. | Utilizes a more common and less expensive starting material. |
| Key Disadvantage | Starting material may be less commercially available or require prior synthesis. | Potential for the formation of isomeric brominated products, requiring purification. |
| Overall Yield | Potentially higher due to fewer steps. | Dependent on the yield and selectivity of both the cyclization and bromination steps. |
Experimental Protocols
Route 1: Cyclization of 4-bromo-5-methyl-1,2-phenylenediamine
This one-step method involves the condensation of the substituted o-phenylenediamine with formic acid to yield the target benzimidazole directly. This is a widely used method for benzimidazole synthesis.[1][3]
Materials:
-
4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq)
-
Formic acid (98%) (10 volumes)
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) to formic acid (10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold water (100 mL).
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8, inducing precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Route 2: Synthesis of 6-methyl-1H-benzo[d]imidazole and Subsequent Bromination
This two-step route first prepares the 6-methyl-1H-benzo[d]imidazole intermediate, which is then brominated.
Step 2a: Synthesis of 6-methyl-1H-benzo[d]imidazole
Materials:
-
4-methyl-1,2-phenylenediamine (1.0 eq)
-
Formic acid (10 volumes)
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
Combine 4-methyl-1,2-phenylenediamine (1.0 eq) and formic acid (10 volumes) in a round-bottom flask fitted with a reflux condenser.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.[3]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize with 10% sodium hydroxide solution to a pH of 7-8 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-methyl-1H-benzo[d]imidazole.
Step 2b: Bromination of 6-methyl-1H-benzo[d]imidazole
Materials:
-
6-methyl-1H-benzo[d]imidazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Acetic acid or Dichloromethane (solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend 6-methyl-1H-benzo[d]imidazole (1.0 eq) in acetic acid or a chlorinated solvent like dichloromethane.[4]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours while monitoring completion by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
If using a chlorinated solvent, extract the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate this compound.
Synthetic Workflow Visualizations
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for the one-step convergent synthesis of the target compound.
Caption: Workflow for the two-step linear synthesis via a benzimidazole intermediate.
Conclusion
Both synthetic routes presented are viable for obtaining this compound.
-
Route 1 is the more efficient and direct method, offering a high-yielding, single-step conversion that avoids the challenges of regioselectivity. Its primary limitation is the commercial availability and cost of the starting 4-bromo-5-methyl-1,2-phenylenediamine.
-
Route 2 provides a practical alternative by utilizing a more common starting material. However, it requires an additional synthetic step and careful control of the bromination reaction to ensure the desired 5-bromo isomer is the major product, potentially necessitating chromatographic purification.
The choice between these routes will ultimately depend on the researcher's access to starting materials, project timeline, and purification capabilities. For unambiguous and rapid synthesis, Route 1 is superior, provided the starting diamine is accessible. Otherwise, Route 2 offers a reliable, albeit more labor-intensive, alternative.
References
A Comparative Analysis of 5-bromo-6-methyl-1H-benzo[d]imidazole and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of a representative brominated benzimidazole compound against well-established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of 5-bromo-6-methyl-1H-benzo[d]imidazole, this analysis utilizes data from structurally related bromo-substituted benzimidazole derivatives as a proxy. These derivatives share the core benzimidazole scaffold, a recognized pharmacophore in kinase inhibition.[1][2][3] The data is presented alongside that of the FDA-approved kinase inhibitors Erlotinib, Sorafenib, and Vemurafenib to offer a benchmark for potency and selectivity.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative bromo-substituted benzimidazole derivative against various kinases, compared to established inhibitors. Lower IC50 values indicate greater potency.
| Kinase Target | Bromo-substituted Benzimidazole Derivative | Erlotinib | Sorafenib | Vemurafenib |
| EGFR | 30.1 nM (Compound 6i)[4] | 2 nM[5][6] | >10,000 nM[7] | - |
| HER2 | 28.3 nM (Compound 6i)[4] | - | >10,000 nM[7] | - |
| VEGFR-2 | - | - | 90 nM[8] | - |
| B-Raf | - | - | 22 nM (wild-type)[7] | 100-160 nM (wild-type)[9] |
| B-Raf (V600E) | - | - | 38 nM[7] | 13-31 nM[9] |
| C-Raf | - | - | 6 nM | 6.7-48 nM[9] |
| CDK2 | 364 nM (Compound 6i)[4] | - | - | - |
| mTOR | 152 nM (Compound 6i)[4] | - | - | - |
Note: The data for the "Bromo-substituted Benzimidazole Derivative" is based on compound 6i from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids, which shares the core benzimidazole structure.[4] This is used as a representative example due to the lack of specific public data for this compound. "-" indicates data not available or not applicable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or known inhibitors) in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Prepare a kinase buffer solution containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase.
-
-
Reaction:
-
Add the diluted test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase buffer solution to each well.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction, often by adding a solution containing EDTA.
-
Quantify the kinase activity. This can be done through various methods, such as:
-
Radiometric Assay: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Fluorescence-Based Assays (e.g., TR-FRET): Detecting the phosphorylated substrate using a specific antibody labeled with a fluorescent probe.[10]
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[11]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%) from a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the compared kinase inhibitors and a general experimental workflow for their evaluation.
Caption: General experimental workflow for comparing kinase inhibitors.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: VEGFR and B-Raf signaling pathways with respective inhibitors.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
spectroscopic comparison of 5-bromo-6-methyl-1H-benzo[d]imidazole isomers
A Spectroscopic Showdown: Unraveling the Isomers of 5-bromo-6-methyl-1H-benzo[d]imidazole
For researchers, scientists, and professionals in drug development, the precise structural characterization of isomeric molecules is a critical step. This guide provides a comparative spectroscopic analysis of two closely related benzimidazole isomers: this compound and 6-bromo-5-methyl-1H-benzo[d]imidazole. Due to the limited availability of direct experimental data for these specific isomers, this comparison leverages data from structurally analogous compounds to predict and highlight their distinguishing spectroscopic features.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced differences between its substituted isomers is paramount for structure-activity relationship (SAR) studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.
Comparative Spectroscopic Data
While specific experimental data for the target isomers is scarce, the following table summarizes the expected key quantitative data based on known trends for substituted benzimidazoles.
| Spectroscopic Technique | Parameter | This compound (Predicted) | 6-bromo-5-methyl-1H-benzo[d]imidazole (Predicted) |
| ¹H NMR | Chemical Shift (δ) of N-H proton (in DMSO-d₆) | ~12.0 - 13.0 ppm (broad singlet) | ~12.0 - 13.0 ppm (broad singlet) |
| Chemical Shift (δ) of aromatic protons | H-4 and H-7 will show distinct singlets or narrow doublets. | H-4 and H-7 will show distinct singlets or narrow doublets. | |
| Chemical Shift (δ) of methyl protons | Singlet around 2.4 ppm | Singlet around 2.4 ppm | |
| ¹³C NMR | Chemical Shift (δ) of C2 | ~140 - 145 ppm | ~140 - 145 ppm |
| Chemical Shift (δ) of brominated carbon | ~115 - 120 ppm | ~115 - 120 ppm | |
| Chemical Shift (δ) of carbon bearing methyl group | ~130 - 135 ppm | ~130 - 135 ppm | |
| Chemical Shift (δ) of methyl carbon | ~20 - 25 ppm | ~20 - 25 ppm | |
| Mass Spectrometry | [M+H]⁺ | Expected at m/z 211/213 (due to Br isotopes) | Expected at m/z 211/213 (due to Br isotopes) |
Distinguishing Isomers through Spectroscopy
The primary distinction between the two isomers in ¹H NMR will arise from the coupling patterns and chemical shifts of the aromatic protons. In this compound, the protons at the 4- and 7-positions will appear as singlets due to the lack of adjacent protons. Similarly, for 6-bromo-5-methyl-1H-benzo[d]imidazole, the protons at the 4- and 7-positions will also be singlets. However, the precise chemical shifts of these protons will be influenced by the anisotropic effects of the bromine and methyl substituents, allowing for their differentiation.
In ¹³C NMR, the chemical shifts of the aromatic carbons will provide a clear distinction. The carbon atom directly attached to the bromine (C5 or C6) will exhibit a characteristic chemical shift, as will the carbon atom bonded to the methyl group (C6 or C5).
Mass spectrometry will show identical molecular ion peaks for both isomers due to their same elemental composition. However, fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) could potentially reveal structural differences.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
Data Acquisition:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, standard parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition:
-
Mass spectra are commonly acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The instrument is scanned over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
Visualizing the Comparison
Assessing the Metabolic Stability of 5-bromo-6-methyl-1H-benzo[d]imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical early-stage gatekeeper for its progression. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative assessment of the metabolic stability of benzimidazole derivatives, with a specific focus on understanding the potential profile of 5-bromo-6-methyl-1H-benzo[d]imidazole.
Comparative Metabolic Stability of Benzimidazole Derivatives
To provide a predictive landscape for the metabolic stability of this compound, the following table summarizes in vitro metabolic stability data for a range of structurally related benzimidazole compounds. This data
Safety Operating Guide
Proper Disposal of 5-bromo-6-methyl-1H-benzo[d]imidazole: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-bromo-6-methyl-1H-benzo[d]imidazole, a halogenated organic compound. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential for maintaining a safe research environment.
Hazard Profile and Safety Information
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazard profile can be inferred from structurally similar compounds. The primary hazards associated with this and similar brominated benzimidazole derivatives are summarized below.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | P264: Wash hands and any exposed skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
As a brominated organic compound, this compound is classified as a halogenated organic waste .[4]
-
This waste must be collected separately from non-halogenated organic waste to avoid increased disposal costs and ensure proper treatment, which is typically incineration.[4][5]
-
Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.[4]
-
-
Waste Collection and Containerization:
-
Use a dedicated, chemically compatible, and properly sealed container for collecting all materials contaminated with this compound. This includes unused product, reaction byproducts, and contaminated lab supplies (e.g., weighing paper, pipette tips, and contaminated absorbent materials).
-
The container must be in good condition with a secure, tight-fitting lid to prevent leaks or spills.[6]
-
Whenever possible, provide secondary containment for the waste container.[7][8]
-
-
Labeling of Waste Containers:
-
Properly label the waste container as soon as the first drop of waste is added.[6]
-
Clearly identify the contents, including the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[6]
-
Include the name and location (building and room number) of the waste generator.[8]
-
Indicate the specific hazards of the contents using appropriate pictograms or warning labels (e.g., harmful, irritant).[9]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
The SAA must be under the control of the laboratory personnel and not in a public access area.[7]
-
Keep the waste container closed at all times except when adding waste.[6][7]
-
Do not accumulate more than 55 gallons of a particular hazardous waste stream in an SAA.[9]
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material such as vermiculite or sand to contain and clean up the spill.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, arrange for its removal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all federal, state, and local regulations for the transportation and disposal of hazardous chemical waste are followed.[7][10][11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. needle.tube [needle.tube]
- 11. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 5-bromo-6-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-bromo-6-methyl-1H-benzo[d]imidazole. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact with the compound. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent the inhalation of fine dust particles, especially when handling the solid compound outside of a ventilated enclosure.[1] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the chemical to its disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation and Handling:
-
All handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[3][4]
-
Before use, allow the container to reach room temperature to prevent condensation.
-
When weighing, use an anti-static gun if the powder adheres to surfaces.[5]
-
If preparing a solution, pre-dissolve the chemical in an appropriate solvent within the fume hood.[3]
3. During Experimentation:
-
Always wear the required PPE as detailed in the table above.
-
Avoid generating dust.
-
Keep the container closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7][8] Do not mix with non-halogenated waste.[6][8]
-
Container Management: Ensure the waste container is kept tightly sealed when not in use and is stored in a designated satellite accumulation area.
-
Disposal Request: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 3. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
